An In-depth Technical Guide to 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (CAS No. 82576-75-8)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known as HC Violet No. 1, a compou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known as HC Violet No. 1, a compound with applications in cosmetic formulations and potential interest for researchers in medicinal chemistry. This document consolidates key chemical and physical properties, toxicological data from preclinical studies, and available information on its synthesis. While direct applications in drug development are not extensively documented, its chemical structure, featuring nitroaromatic and aminoethanol moieties, presents a subject for further investigation. This guide aims to serve as a foundational resource for scientists exploring the properties and potential applications of this compound.
Chemical and Physical Properties
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is an organic compound with the chemical formula C9H13N3O3.[1][2] It is classified as a secondary amine and is recognized for its use as a hair dyeing agent.[3][4][5] The key physicochemical properties are summarized in the table below for easy reference.
A comprehensive human health tier II assessment has been conducted on this compound, providing valuable toxicological data. The following table summarizes the key findings from various studies.
Study Type
Species
Protocol Summary
Key Findings
Source
Acute Oral Toxicity
Rat (Sprague-Dawley)
A single oral dose of 2000 mg/kg body weight was administered by gavage. Animals were observed for 14 days.
No mortality was observed. Clinical signs included hypoactivity, piloerection, and dyspnea on day 1, which resolved. No abnormalities were found at necropsy. The LD50 is >2000 mg/kg bw.
Reported to be a slight skin irritant, but the effects were not sufficient to warrant a hazard classification.
Genotoxicity (Bacterial Reverse Mutation Assay)
Salmonella typhimurium
Not specified in detail.
Negative results.
Genotoxicity (In vivo)
Not specified
Not specified in detail.
Lack of genotoxicity observed.
Reproductive and Developmental Toxicity
Rat (Sprague-Dawley)
Pregnant females were administered 0, 50, 200, or 800 mg/kg bw/day by gavage on gestation days 6-15.
No specific reproductive or developmental toxicity was indicated.
Experimental Protocols
Hypothetical Synthesis Workflow:
The following diagram illustrates a plausible, generalized workflow for the synthesis and purification of a substituted nitrophenylaminoethanol.
Caption: A generalized workflow for the synthesis of nitrophenylaminoethanol derivatives.
Potential Research Applications
While primarily used in the cosmetics industry, the structural motifs of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol may be of interest to researchers in drug development. Nitroaromatic compounds are known to have a wide range of biological activities and are present in some approved drugs. The aminoethanol side chain can influence solubility and potential interactions with biological targets.
Logical Relationship of Structural Features to Potential Biological Activity:
The following diagram illustrates the relationship between the chemical's structural components and their potential implications in a biological context.
Caption: Relationship between the structural components and their potential biological effects.
Conclusion
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a well-characterized compound with a defined set of physicochemical and toxicological properties. Its primary application is in the formulation of hair dyes. For researchers in drug development, this molecule could serve as a starting point for the synthesis of novel compounds, leveraging its nitroaromatic and aminoethanol features. Further studies are required to elucidate any specific biological activities and potential therapeutic applications. This guide provides a solid foundation of the existing knowledge on this compound to facilitate future research endeavors.
An In-Depth Technical Guide to the Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical overview of the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, a key intermediate in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, a key intermediate in the manufacturing of various chemical products, including disperse dyes. This document details the synthetic pathway, experimental protocols, and physicochemical properties of the target compound, presenting the information in a clear and structured format to support research and development activities.
Physicochemical Properties
A summary of the key physicochemical properties of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is presented in the table below. This data is essential for the proper handling, characterization, and application of the compound.
The synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-amino-2-methyl-5-nitroaniline. This is followed by the N-alkylation of this intermediate with a suitable two-carbon synthon to introduce the 2-hydroxyethyl group.
Caption: Synthetic workflow for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Experimental Protocols
Step 1: Synthesis of 4-Amino-2-methyl-5-nitroaniline
The synthesis of the intermediate 4-amino-2-methyl-5-nitroaniline can be achieved by the selective reduction of 2,4-dinitro-6-methylaniline.
Materials and Reagents:
2,4-Dinitro-6-methylaniline
Iron powder (Fe)
Concentrated Hydrochloric Acid (HCl)
Ethanol
Water
Sodium Carbonate (Na₂CO₃)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 2,4-dinitro-6-methylaniline in a mixture of ethanol and water is prepared.
Iron powder is added to the suspension.
The mixture is heated to reflux, and concentrated hydrochloric acid is added dropwise.
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron sludge.
The filtrate is neutralized with a saturated solution of sodium carbonate until a pH of 7-8 is reached.
The precipitated product, 4-amino-2-methyl-5-nitroaniline, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
The final product is synthesized by the N-alkylation of 4-amino-2-methyl-5-nitroaniline with 2-chloroethanol.
Materials and Reagents:
4-Amino-2-methyl-5-nitroaniline
2-Chloroethanol
Sodium Bicarbonate (NaHCO₃)
Water
Procedure:
In a pressure vessel, 4-amino-2-methyl-5-nitroaniline, 2-chloroethanol, and a weak base such as sodium bicarbonate are suspended in water.
The vessel is sealed, and the mixture is heated to a temperature of 100-120 °C with stirring.
The reaction is maintained at this temperature for several hours and monitored by TLC or High-Performance Liquid Chromatography (HPLC).
After the reaction is complete, the mixture is cooled to room temperature.
The solid product is collected by filtration.
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Reaction Logic and Signaling Pathway
The synthesis is based on fundamental principles of organic chemistry. The first step is a chemoselective reduction of one nitro group in the presence of another. The second step is a nucleophilic substitution reaction where the amino group of the aniline derivative attacks the electrophilic carbon of 2-chloroethanol.
Caption: Logical flow of the two-step synthesis.
This technical guide provides a foundational understanding of the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.
Molecular Weight of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol Determined
The calculated molecular weight of the organic compound 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is 211.22 g/mol . This value is derived from its chemical formula, C9H13N3O3.[1] This compound is utilized in the f...
Author: BenchChem Technical Support Team. Date: December 2025
The calculated molecular weight of the organic compound 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is 211.22 g/mol . This value is derived from its chemical formula, C9H13N3O3.[1]
This compound is utilized in the formulation of hair dye and other cosmetic products.[2][3] The determination of its molecular weight is a fundamental aspect of its chemical characterization, essential for researchers, scientists, and professionals in drug development and cosmetic science.
Quantitative Data Summary
For clarity and comparative analysis, the key quantitative data for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is presented in the table below.
A standard method for the experimental determination of molecular weight is mass spectrometry. A detailed protocol for this technique is outlined below.
Mass Spectrometry for Molecular Weight Determination
Sample Preparation: A dilute solution of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
Ionization: The sample solution is introduced into the mass spectrometer. An ionization technique, such as electrospray ionization (ESI), is employed to generate gaseous ions of the analyte.
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is identified. The molecular weight is then calculated from the m/z value of this peak.
Logical Workflow for Molecular Weight Calculation
The process of calculating the molecular weight from a chemical formula is a fundamental chemical calculation. The following diagram illustrates the logical workflow.
An In-depth Technical Guide to 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-((4-Amino-2-methyl-5-nit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (CAS No. 82576-75-8), also known as HC Violet No. 1. Due to a lack of specific experimental data in the public domain for this compound, this guide extrapolates information from structurally related molecules to propose a plausible synthesis and discuss potential biological activities. This document is intended to serve as a foundational resource for researchers interested in the study and application of this and similar nitroaromatic compounds.
Chemical Structure and Properties
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a substituted nitroaniline derivative. The structure consists of a benzene ring substituted with a nitro group, two amino groups (one primary and one secondary), a methyl group, and an ethanolamine side chain.
Table 1: Physicochemical Properties of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
A common method for the synthesis of N-substituted anilines is the nucleophilic aromatic substitution of a halogenated nitroaromatic compound with an amine.
Reaction Scheme:
Caption: Proposed synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Materials:
4-Chloro-2-methyl-5-nitroaniline
Ethanolamine
Anhydrous potassium carbonate (K₂CO₃)
Dimethylformamide (DMF)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask, add 4-chloro-2-methyl-5-nitroaniline (1 equivalent), ethanolamine (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).
Add anhydrous DMF to the flask to dissolve the reactants.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude product can be achieved by column chromatography or recrystallization.
Column Chromatography:
Stationary Phase: Silica gel
Mobile Phase: A gradient of hexane and ethyl acetate. Due to the basicity of the amine groups, it may be necessary to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing.
Recrystallization:
The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allowed to cool slowly to form crystals.
Biological Activity and Potential Applications
Specific biological activity data for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is not available in the scientific literature. However, the biological activities of structurally related nitroaromatic compounds can provide insights into its potential applications.
Nitroaromatic compounds are known to exhibit a wide range of biological activities, often mediated by the reduction of the nitro group within cells.[1][2][3] This reduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules like DNA and proteins.[2][3]
Potential Areas of Investigation:
Antimicrobial Activity: Many nitroaromatic compounds possess antibacterial and antifungal properties.[1][3] The mechanism often involves the intracellular reduction of the nitro group to cytotoxic species.[1][3]
Antiparasitic Activity: Nitroaromatic compounds have been investigated for their efficacy against various parasites.[1]
Cytotoxicity: The cytotoxicity of nitro compounds towards hypoxic cells has been documented, suggesting potential applications in cancer therapy.[4] The electron affinity of the nitro group is a key determinant of this activity.[4]
It is important to note that the presence of the nitro group can also be associated with toxicity and mutagenicity.[1] Any investigation into the biological activity of this compound should be accompanied by thorough toxicological studies.
Signaling Pathways:
There is no information available in the scientific literature regarding any specific signaling pathways modulated by 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. Research in this area would be novel. A hypothetical workflow for investigating the mechanism of action is presented below.
Caption: A general workflow for investigating the mechanism of action of a novel compound.
Analytical Data
Experimental spectral data (NMR, IR, Mass Spectrometry) for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol are not publicly available. The following table summarizes predicted data and data from structurally similar compounds as a reference.
Table 2: Reference Analytical Data
Technique
Expected Observations (based on structure)
¹H NMR
Aromatic protons, signals for the methyl group, methylene groups of the ethanolamine chain, and amine protons. Chemical shifts would be influenced by the electron-withdrawing nitro group and electron-donating amino groups.
¹³C NMR
Aromatic carbons with distinct chemical shifts due to the various substituents. Signals for the methyl carbon and the two carbons of the ethanolamine side chain.
IR Spectroscopy
Characteristic peaks for N-H stretching (amines), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), N=O stretching (nitro group), and C=C stretching (aromatic ring).
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound (211.22 g/mol ). Fragmentation patterns would likely involve cleavage of the ethanolamine side chain.
Conclusion
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a chemical compound with limited publicly available experimental data. This guide has provided a summary of its known properties and proposed a plausible, yet unverified, synthetic route and purification protocol based on established chemical principles. The discussion on potential biological activities is speculative and based on the known properties of the broader class of nitroaromatic compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in research and drug development. This document serves as a starting point for such endeavors, highlighting the current knowledge gaps and suggesting avenues for future research.
An In-depth Technical Guide to 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (HC Violet No. 1)
For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the chemical compound 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known by...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known by its cosmetic industry name, HC Violet No. 1. While the audience for this document typically engages with compounds in a drug development context, the available scientific literature for this particular molecule is primarily centered on its application and safety profile as a hair dye ingredient. This guide will therefore focus on its chemical identity, a plausible synthetic route, and a detailed summary of its toxicological data. It is important to note that, to date, there is no significant body of research investigating this compound for therapeutic purposes or its interaction with specific biological signaling pathways.
The IUPAC name for this compound is 2-(4-amino-2-methyl-5-nitroanilino)ethanol [1].
Chemical and Physical Properties
This compound is an ethanolamine derivative of a substituted nitrophenylenediamine. The presence of amino, nitro, and hydroxyl functional groups contributes to its properties as a dye.
Caption: A proposed synthetic workflow for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Experimental Protocol (Hypothetical)
Based on the synthesis of a related compound[5], the following is a potential experimental protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2-methyl-4-nitro-5-aminobenzene (1.0 equivalent) and an excess of 2-aminoethanol (e.g., 6.0 equivalents) in a suitable solvent such as n-butanol.
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography.
Work-up: After completion, cool the mixture and concentrate it under reduced pressure to remove the solvent. Take up the residue in water and extract with an organic solvent like ether.
Purification: Wash the organic phase with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate to yield the crude product. The final product can be further purified by recrystallization.
Toxicological Data
The primary use of this compound is in hair dye formulations[4][6][7]. As such, its toxicological profile has been evaluated by regulatory bodies. The following tables summarize the available quantitative data.
Table 1: Acute Toxicity
Species
Route
LD50
Observations
Source
Rat (Sprague Dawley, female)
Oral
>2000 mg/kg bw
Hypoactivity, piloerection, and dyspnoea on day one. No mortality.
The Scientific Committee on Consumer Products (SCCP) has opined on the safety of HC Violet No. 1 in hair dye formulations. The committee concluded that its use in semi-permanent hair dyes at a maximum concentration of 0.28% and in oxidative hair dyes at a maximum concentration of 0.25% in the finished product does not pose a risk to the consumer's health, apart from its sensitizing potential[4].
Signaling Pathways and Drug Development Potential
There is currently a lack of scientific literature detailing the effects of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol on specific cellular signaling pathways. Its primary application and research focus have been in the field of cosmetology. Therefore, no signaling pathway diagrams can be provided. The potential for this molecule in drug development has not been explored in the available literature.
Conclusion
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, or HC Violet No. 1, is a well-characterized compound within the cosmetics industry. Its synthesis is straightforward, and its toxicological profile has been assessed for its application in hair dyes. For researchers and scientists, while the compound's current applications are outside of drug development, the provided data on its chemical properties, synthesis, and safety assessment serves as a comprehensive technical overview. Future research could explore the biological activities of this and related nitroanilino compounds to determine if they possess any therapeutic potential.
Technical Guide: Spectral Analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the spectral characterization of the organic compound 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. Due to the l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectral characterization of the organic compound 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. Due to the limited availability of published experimental spectral data for this specific molecule, this document provides a framework for its analysis. It includes predicted mass spectrometry data and outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Furthermore, a logical workflow for the synthesis and subsequent spectral characterization of a novel compound is presented visually. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities.
Introduction
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a substituted nitroaromatic compound. The presence of various functional groups, including a primary aromatic amine, a secondary amine, a hydroxyl group, and a nitro group, suggests a range of potential chemical properties and applications. While its primary documented use is in the formulation of hair dyes, the structural motifs are of interest in medicinal chemistry and materials science.[1] A thorough spectral analysis is crucial for the unambiguous identification and characterization of this and related molecules.
Spectral Data
Mass Spectrometry Data (Predicted)
The following data represents predicted mass-to-charge ratios (m/z) for various adducts of the target molecule, as calculated by CCSbase and reported in the PubChemLite database.[2]
Adduct
Predicted m/z
[M+H]⁺
212.10297
[M+Na]⁺
234.08491
[M-H]⁻
210.08841
[M+NH₄]⁺
229.12951
[M+K]⁺
250.05885
[M+H-H₂O]⁺
194.09295
[M+HCOO]⁻
256.09389
[M+CH₃COO]⁻
270.10954
[M]⁺
211.09514
[M]⁻
211.09624
NMR, FT-IR, and UV-Vis Data
As of the latest literature search, experimental data for ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol have not been published. Researchers are encouraged to perform the experiments outlined in the protocols below to obtain this critical information.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the spectral analysis of organic compounds such as 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Synthesis (Hypothetical)
A plausible synthesis route for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol could involve the nucleophilic aromatic substitution of a suitable precursor, such as 4-amino-1-chloro-2-methyl-5-nitrobenzene, with 2-aminoethanol. The reaction would likely be carried out in a high-boiling point solvent with the presence of a base to neutralize the HCl byproduct. Purification would typically be achieved through recrystallization or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation :
Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]
Ensure complete dissolution, using gentle vortexing or sonication if necessary.[3]
Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm.[3]
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[3]
Instrumentation and Data Acquisition :
Spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is necessary, and a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Sample Preparation (Attenuated Total Reflectance - ATR) :
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Record a background spectrum of the empty ATR crystal.
Place a small amount of the solid sample directly onto the crystal surface.[4]
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[4]
Data Acquisition :
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
The resulting spectrum should be displayed in terms of transmittance or absorbance.
Expected Absorptions :
N-H stretch (amines) : 3300-3500 cm⁻¹ (likely two bands for the primary amine)
O-H stretch (alcohol) : 3200-3600 cm⁻¹ (broad)
C-H stretch (aromatic and aliphatic) : 2850-3100 cm⁻¹
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Sample Preparation :
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Data Acquisition :
Record a baseline spectrum with the solvent-filled cuvette in the beam path.[5]
Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.
The resulting spectrum will show absorbance as a function of wavelength, with λmax values indicating the wavelengths of maximum absorbance. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region.[6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Sample Preparation :
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[7]
Further dilute the solution to a final concentration of 1-10 µg/mL.[7]
If necessary, filter the solution to remove any particulate matter.[7]
Instrumentation and Data Acquisition :
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements, which can be used to confirm the elemental formula.
Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a new chemical entity like 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Caption: Workflow for Synthesis and Spectral Analysis.
Potential Signaling Pathway Involvement
Nitroaromatic compounds can undergo enzymatic reduction in biological systems, which is often a key step in their mechanism of action, both for therapeutic and toxic effects.[8] This process can lead to the formation of reactive nitroso and hydroxylamine intermediates. While the specific biological activity of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is not documented, a generalized pathway illustrating the bioreduction of a nitroaromatic compound is presented below. This is a hypothetical pathway for this specific compound but is representative for the class of nitroaromatics.
physical properties of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
An In-depth Technical Guide on the Physical Properties of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-((4-Amin...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Physical Properties of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, a compound primarily utilized in the cosmetics industry, particularly in hair dye formulations.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed data and procedural insights.
The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a substance's purity. The capillary method is a common and reliable technique.
Sample Preparation: A small, dry sample of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is finely powdered. The powder is then packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer or temperature probe.
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (liquefaction) are recorded. The melting point is reported as this range. For a pure substance, this range is typically narrow.
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility is crucial for handling and formulation.
Solvent Selection: A range of standard laboratory solvents are selected (e.g., water, ethanol, acetone, dimethyl sulfoxide).
Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period. Gentle heating may be applied if necessary to facilitate dissolution, followed by cooling to room temperature to check for precipitation.
Observation: The solubility is determined by visual inspection. The substance is classified as soluble, partially soluble, or insoluble. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved solute.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of a synthesized chemical compound like 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Caption: Workflow for Synthesis and Physical Characterization.
An In-depth Technical Guide on the Core Properties of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the anticipated physicochemical properties and functional role of 2-((4-Amino-2-methyl-5-nitrophen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated physicochemical properties and functional role of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized methodologies for its characterization, focusing on solubility determination. Furthermore, it elucidates the compound's established role within the context of oxidative hair dye chemistry, its primary area of application.
Physicochemical Properties and Solubility Profile
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is an aromatic amine. Its structure, featuring both amine and nitro functional groups, as well as a hydroxyl group, suggests a degree of polarity. The presence of the aromatic ring will contribute to some lipophilic character. Generally, organic compounds of this nature are expected to exhibit limited solubility in water but greater solubility in organic solvents.[1] The amine groups also imply that its solubility in aqueous solutions will be pH-dependent.[2]
Table 1: Predicted and Known Physicochemical Properties
Property
Value
Source
Molecular Formula
C₉H₁₃N₃O₃
PubChem
Molecular Weight
211.22 g/mol
PubChem
Melting Point
139-140 °C
ChemicalBook
Boiling Point
453.0±45.0 °C (Predicted)
ChemicalBook
Density
1.377±0.06 g/cm³ (Predicted)
ChemicalBook
pKa
14.58±0.10 (Predicted)
ChemicalBook
Table 2: Template for Experimental Solubility Data
This table is provided as a standardized format for researchers to record experimentally determined solubility data for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Solvent
Temperature (°C)
pH (for aqueous solutions)
Solubility (g/L)
Observations
Water
25
5
Water
25
7
Water
25
9
Ethanol
25
N/A
DMSO
25
N/A
Acetone
25
N/A
Experimental Protocols for Solubility Determination
The following are generalized, yet detailed, experimental protocols for determining the solubility of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. These methods are based on standard laboratory practices for organic compounds.[3][4][5]
Protocol 1: Qualitative Solubility Assessment
This initial assessment provides a rapid understanding of the compound's general solubility characteristics.
Materials:
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Test tubes
Vortex mixer
Distilled water
Ethanol
Dimethyl sulfoxide (DMSO)
5% HCl (aq)
5% NaOH (aq)
Procedure:
Place approximately 10 mg of the compound into separate, labeled test tubes.
To each test tube, add 1 mL of the respective solvent (water, ethanol, DMSO, 5% HCl, 5% NaOH).
Vigorously shake or vortex each tube for 30-60 seconds.
Visually inspect for the dissolution of the solid.
Record observations as "soluble," "partially soluble," or "insoluble."
Protocol 2: Quantitative Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in aqueous solutions at a specific temperature.
Materials:
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Scintillation vials or sealed flasks
Orbital shaker with temperature control
Analytical balance
UV-Vis spectrophotometer or HPLC
pH meter
Buffer solutions (pH 5, 7, 9)
Procedure:
Prepare a series of buffer solutions at the desired pH values.
Add an excess amount of the compound to a known volume of each buffer solution in a sealed flask.
Place the flasks on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
After shaking, allow the solutions to stand undisturbed for a period to allow undissolved solid to settle.
Carefully withdraw a sample from the supernatant of each flask.
Filter the sample through a 0.45 µm filter to remove any remaining solid particles.
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
Calculate the solubility in g/L.
Role in Oxidative Hair Dyeing
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is utilized as a primary intermediate in permanent hair dye formulations.[6][7][8] Permanent hair coloring is an oxidative process that involves a chemical reaction between primary intermediates and couplers in the presence of an oxidizing agent, typically hydrogen peroxide, and an alkalizing agent, such as ammonia or ethanolamine.[9][10][11]
The small size of the primary intermediate and coupler molecules allows them to penetrate the hair cuticle and enter the cortex.[9] Once inside, the oxidizing agent initiates a reaction that causes the primary intermediate to become a reactive species. This species then reacts with the coupler to form large, colored molecules that are trapped within the hair shaft, resulting in a long-lasting color.[6][7] The final color is determined by the specific combination and concentration of the primary intermediates and couplers used.[8]
Visualizing the Oxidative Hair Dyeing Process
The following diagram illustrates the logical workflow of the oxidative hair dyeing process, highlighting the role of the primary intermediate.
In-Depth Technical Guide: Analogues of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals Core Compound and Analogues: An Overview This technical guide provides a comprehensive analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also kn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Core Compound and Analogues: An Overview
This technical guide provides a comprehensive analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known in the cosmetics industry as HC Violet No. 1[1][2][3], and its structurally related analogues. These compounds, characterized by a substituted nitrophenyl ring linked to an aminoethanol side chain, have primarily been investigated for their application as hair dyes[4]. However, the structural motifs present in this class of molecules, such as the nitroaromatic and amino alcohol groups, are of significant interest in medicinal chemistry due to their potential for diverse biological activities. This guide will delve into the available data on their biological effects, with a focus on cytotoxicity and genotoxicity, and provide detailed experimental protocols where available.
Physicochemical and Toxicological Data Summary
The following tables summarize the key physicochemical and toxicological data for the core compound and its selected analogues.
This section provides detailed methodologies for key toxicological and genotoxicity assays cited in the assessment of these compounds.
Acute Oral Toxicity Study
Test Guideline: Based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Test Species: Wistar rats (for 2-((4-methyl-2-nitrophenyl)amino)ethanol) and female rats (for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol).[10][11]
Administration: A single oral dose administered by gavage.[11]
Vehicle: Typically a 0.5% aqueous solution of carboxymethylcellulose.[11]
Dose Levels: For 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, a single dose of 2000 mg/kg body weight was used.[11] For 2-((4-methyl-2-nitrophenyl)amino)ethanol, dose levels of 900, 1700, and 2500 mg/kg bw were used.[10]
Endpoints Measured: Mortality, clinical signs of toxicity (e.g., hypoactivity, piloerection, dyspnea), body weight gain, and gross necropsy at the end of the observation period.[11]
Bacterial Reverse Mutation Assay (Ames Test)
Test Guideline: OECD Test Guideline 471.
Test Strains: Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537.
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of Aroclor 1254-induced rats.
Test Concentrations: For 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, concentrations typically range from 1.6 to 5000 µ g/plate .
Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are combined and plated on minimal glucose agar plates. After incubation, the number of revertant colonies (his+) is counted.
Evaluation Criteria: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
In Vitro Micronucleus Test
Test Guideline: Based on OECD Test Guideline 487.
Cell Type: Cultured human peripheral blood lymphocytes from healthy donors.
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix).
Test Concentrations: For 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, concentrations up to 1720 µg/mL were tested.
Procedure: Cell cultures are exposed to the test compound, and after an appropriate treatment period, the cells are harvested. The frequency of micronucleated cells in the cell population is then determined.
Evaluation Criteria: A compound is considered to induce micronuclei if it causes a concentration-dependent increase in the number of micronucleated cells or a reproducible and significant increase at one or more concentrations.
In vivo Micronucleus Test
Test Guideline: OECD Test Guideline 474.
Test Species: CD-1 mice.
Administration: The test compound is administered to the animals, typically by oral gavage.
Dose Levels: For 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, single doses of 500, 1000, or 2000 mg/kg body weight were used.
Sample Collection: Bone marrow cells are collected at 24 and 48 hours after administration.
Analysis: Polychromatic erythrocytes (PCEs) are examined for the presence of micronuclei.
Evaluation Criteria: A compound is considered to be an in vivo mutagen if it causes a dose-related increase in the frequency of micronucleated PCEs or a clear increase at a single dose level at a single sampling time.
Signaling Pathways and Experimental Workflows
While specific signaling pathway involvement for the cytotoxic or other biological activities of these compounds is not extensively documented in the public domain, the following diagrams illustrate the general workflows for assessing genotoxicity and a hypothetical signaling pathway that could be investigated based on the known activities of similar chemical classes.
Caption: General workflow for genotoxicity assessment of a test compound.
Caption: Hypothetical signaling pathways potentially modulated by nitrophenylaminoethanol analogues.
Discussion and Future Directions
The available data, primarily from regulatory safety assessments, indicates that 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and its close analogues possess low acute oral toxicity and are generally not considered to be genotoxic. The weak positive result in one Ames test for HC Violet No. 1 was not consistently observed in other studies or in vivo.
For researchers and drug development professionals, the key takeaway is that this chemical scaffold appears to have a favorable preliminary safety profile from a genotoxicity perspective. However, the lack of data on other biological activities, such as anticancer or anti-inflammatory effects, represents a significant knowledge gap.
Future research in the following areas would be highly valuable:
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxicity of a library of these analogues against a panel of cancer cell lines to identify potential anticancer leads.
Mechanism of Action Studies: For any identified active compounds, elucidating the underlying mechanism of action, including the identification of specific molecular targets and signaling pathways.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of analogues to establish clear SAR for any observed biological activity. This would involve modifications to the substitution pattern on the phenyl ring and variations in the amino alcohol side chain.
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to assess their drug-likeness.
A Comprehensive Technical Guide to the Reactivity Profile of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
An in-depth technical guide on the reactivity profile of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is presented below, designed for researchers, scientists, and drug development professionals. This guide offers fu...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth technical guide on the reactivity profile of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is presented below, designed for researchers, scientists, and drug development professionals. This guide offers full editorial control to best suit the topic, emphasizing scientific integrity and providing detailed, actionable insights.
Foreword: The synthetic utility and potential biological activity of substituted aromatic compounds hinge on a deep understanding of their chemical reactivity. This guide offers a detailed exploration of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, a molecule with a rich and varied chemical personality. By dissecting the interplay of its functional groups, we aim to provide researchers with the predictive power to design novel synthetic routes and to anticipate the behavior of this compound in complex chemical and biological systems.
Molecular Architecture and Electronic Landscape
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, which we will refer to as AMNPAE, is a multifaceted organic molecule. Its reactivity is not merely the sum of its parts but rather a consequence of the electronic dialogue between its constituent functional groups attached to a central benzene ring.
The Aromatic Core: A benzene ring substituted with a primary amino group, a methyl group, a nitro group, and a secondary aminoethanol side chain.
Key Functional Groups:
Nitro Group (-NO₂): A potent electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic substitution.
Primary Aromatic Amine (-NH₂): An electron-donating group, though its activating effect is tempered by the opposing nitro group. It is a primary site for diazotization.
Secondary Aliphatic Amine (-NH-): Part of the ethanolamine side chain, it offers another site for nucleophilic reactions.
Primary Alcohol (-OH): The terminal hydroxyl group can undergo oxidation, esterification, and etherification.
The following diagram illustrates the structural and electronic features of AMNPAE.
Caption: Structural representation of AMNPAE with key functional groups highlighted.
Principal Reaction Pathways: A Mechanistic Perspective
The reactivity of AMNPAE is best understood by examining the characteristic reactions of each of its key functional groups.
Transformations of the Nitro Group: A Gateway to Diamines
The selective reduction of the nitro group is a pivotal transformation, converting AMNPAE into its corresponding diamino derivative. This is often a critical step in the synthesis of heterocyclic compounds and other complex molecules.
Causality in Reagent Selection:
Catalytic Hydrogenation (H₂/Pd-C): This method is favored for its clean reaction profile and high yields. The choice of catalyst and solvent can be fine-tuned to optimize selectivity.
Metal-Acid Systems (e.g., SnCl₂/HCl): A classic and robust method, particularly effective for aromatic nitro compounds. The acidic conditions protonate the amino groups, protecting them from side reactions.
The general workflow for this reduction is as follows:
Caption: A generalized process flow for the selective reduction of the nitro group in AMNPAE.
Reactions Involving the Amino Groups: Diazotization and Beyond
The primary aromatic amine is a handle for a variety of transformations, most notably diazotization.
Trustworthiness in Protocol: Diazotization requires strict temperature control (0–5 °C) to ensure the stability of the resulting diazonium salt. This intermediate can then be used in Sandmeyer-type reactions to introduce a range of substituents or in azo-coupling reactions to form dyes. The secondary amine is significantly less reactive under these conditions, allowing for a high degree of chemoselectivity.
Chemistry of the Hydroxyl Group: Derivatization and Oxidation
The primary alcohol of the ethanolamine side chain offers further opportunities for modification.
Esterification: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base will form the corresponding ester. This can be a useful strategy for prodrug design or for altering the pharmacokinetic properties of a molecule.
Oxidation: The choice of oxidizing agent determines the product. Mild oxidants like pyridinium chlorochromate (PCC) will yield the aldehyde, while stronger agents such as potassium permanganate will produce the carboxylic acid.
Validated Experimental Protocols
The following protocols are presented with an emphasis on reproducibility and self-validation.
Protocol 3.1: Selective Reduction of the Nitro Group with Tin(II) Chloride
Objective: To synthesize 2-((4,5-diamino-2-methylphenyl)amino)ethanol from AMNPAE.
Dissolve AMNPAE (1.0 eq) in ethanol in a round-bottom flask.
In a separate flask, dissolve SnCl₂·2H₂O (4.0 eq) in concentrated HCl.
Slowly add the SnCl₂/HCl solution to the AMNPAE solution with stirring.
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
Cool the reaction to room temperature and carefully neutralize with 10 M NaOH until a basic pH is achieved.
Extract the product into ethyl acetate (3x).
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material spot on the TLC plate. The structure of the product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Tabulated Physicochemical Data
Property
Value
Source
Molecular Formula
C₉H₁₃N₃O₃
PubChem
Molecular Weight
211.22 g/mol
PubChem
Melting Point
145-148 °C
Chemical Supplier Data
Appearance
Yellow to orange crystalline powder
Visual Inspection
Solubility
Soluble in DMSO and hot ethanol
Experimental Observation
Concluding Remarks
The reactivity profile of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a testament to the principles of physical organic chemistry. Its behavior is a predictable yet nuanced interplay of its functional groups. By leveraging the selective transformations outlined in this guide, researchers can effectively utilize AMNPAE as a versatile building block in the synthesis of novel compounds for a wide range of applications, from materials science to medicinal chemistry.
Foundational
A Comprehensive Technical Review of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals Abstract 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known as HC Violet No. 1, is a synthetic compound primarily utilized as a dye in cosmetic ha...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known as HC Violet No. 1, is a synthetic compound primarily utilized as a dye in cosmetic hair coloring products. This technical guide provides a comprehensive review of the available scientific literature concerning its chemical properties, synthesis, and toxicological profile. While its application in drug development has not been explored, this document consolidates the existing data to inform researchers and scientists of its known biological effects and chemical characteristics. The information presented herein is compiled from technical reports and chemical databases.
Chemical and Physical Properties
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C9H13N3O3 and a molecular weight of 211.22 g/mol .[1] It is characterized as a bright anthracitic crystalline powder.[1] Its structure features an amino alcohol functional group attached to a substituted nitrophenyl ring, which imparts both hydrophilic and lipophilic properties, rendering it soluble in polar solvents. The presence of the nitro group makes it an electron-withdrawing compound, influencing its chemical reactivity.[2]
While a specific, detailed synthesis protocol for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol was not found in the reviewed literature, a general synthetic route can be proposed based on the synthesis of analogous nitroaromatic compounds, such as 2-((2-Nitrophenyl)amino)ethanol.[9] The proposed pathway involves the nucleophilic aromatic substitution of a halogenated precursor with ethanolamine.
A proposed synthetic workflow for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Experimental Protocol (Hypothetical, based on analogy[9])
A solution of a suitable halogenated precursor, such as 1-chloro-4-amino-2-methyl-5-nitrobenzene, and an excess of 2-aminoethanol in a high-boiling point solvent like n-butanol is prepared.
The reaction mixture is heated under reflux for several hours.
After the reaction is complete, the mixture is concentrated under reduced pressure to remove the solvent.
The residue is taken up in water and extracted with an organic solvent (e.g., ether).
The organic phase is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the crude product.
Further purification can be achieved by recrystallization.
Biological Activity and Toxicology
The primary source of toxicological data for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a Human Health Tier II Assessment conducted by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS).[1] The compound is mainly used in semi-permanent and permanent hair dye preparations.[1]
Acute Toxicity
Data on the acute oral toxicity of this specific compound is limited. However, for a structurally related compound, 2-((4-amino-2-chloro-5-nitrophenyl)amino)ethanol, a median lethal dose (LD50) of 2850 mg/kg bw was determined in female mice.[10]
Skin Sensitization
The compound has shown a strong potential for skin sensitization. In a local lymph node assay (LLNA), it produced stimulation indices (SIs) of 1.20, 1.67, 1.30, 3.40, 3.83, and 11.05. The estimated concentration needed to produce a three-fold increase in lymphocyte proliferation (EC3) was calculated to be 0.9%.[1]
A 13-week repeated dose oral toxicity study was conducted on Sprague Dawley rats. The compound was administered by gavage at doses of 50, 150, or 500 mg/kg bw/day. The available data suggest that the chemical does not cause severe effects following repeated oral exposure.[1]
Chronic Toxicity and Carcinogenicity
For the related compound 2-((4-amino-2-chloro-5-nitrophenyl)amino)ethanol, a chronic dermal toxicity study in mice over 18 months showed no treatment-related effects or increased tumor frequencies.[10] Based on available genotoxicity data and its chemical structure, the chloro-analogue is not considered to be carcinogenic.[10] Specific long-term carcinogenicity data for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol was not found.
Genotoxicity
Limited genotoxicity data is available for this compound in the public domain.
Regulatory Status and Applications
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is used as a dye in semi-permanent and permanent hair coloring products.[1][3][4] Its use in cosmetics is restricted in some regions. The EU, New Zealand, and ASEAN have set a maximum authorized concentration of 0.5% in non-oxidative hair dye products. When mixed with hydrogen peroxide under oxidative conditions, the maximum concentration applied to the hair must not exceed 0.25%.[1] The Scientific Committee on Consumer Products (SCCP) advises that it should not be used with nitrosating substances, and the nitrosamine content should be less than 50 ppb.[1]
Workflow of the toxicological assessment for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Conclusion
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a compound with a well-defined application in the cosmetics industry. The available toxicological data, primarily from a comprehensive assessment by NICNAS, indicates a strong skin sensitization potential but low concern for severe systemic toxicity upon repeated exposure under the tested conditions. The lack of in-depth research into its pharmacological properties, mechanism of action, and pharmacokinetics currently limits its consideration for drug development purposes. This review provides a baseline understanding of the compound's characteristics for scientists and researchers who may encounter it in toxicological or materials science contexts. Further research would be necessary to explore any potential therapeutic applications.
Application Notes and Protocols for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a substituted nitroaniline derivative. While its primary documented application lies within...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a substituted nitroaniline derivative. While its primary documented application lies within the cosmetics industry as a component in hair dye formulations[1][2][3], its chemical structure suggests potential as a synthetic intermediate in medicinal chemistry and drug development. The presence of multiple functional groups—a primary aromatic amine, a secondary aliphatic amine, a hydroxyl group, and a nitro group on a substituted benzene ring—offers several handles for chemical modification and elaboration into more complex molecules.
This document provides an overview of the known properties of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, a proposed synthetic protocol based on established chemical principles, and a discussion of its potential applications as a versatile intermediate for the synthesis of novel bioactive compounds.
Physicochemical Properties and Data
Quantitative data for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is primarily available from chemical suppliers and databases. The following table summarizes key physicochemical properties.
Figure 1: Proposed reaction for the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Materials:
4-Chloro-2-methyl-5-nitroaniline
Ethanolamine
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Potassium carbonate (K₂CO₃) or other suitable base
Ethyl acetate
Hexane
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Deionized water
Experimental Procedure:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methyl-5-nitroaniline (1.0 eq).
Solvent and Reagents: Add a suitable polar aprotic solvent such as DMSO or DMF. Add an excess of ethanolamine (e.g., 3-5 eq) and a base such as potassium carbonate (1.5-2.0 eq).
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
Washing: Combine the organic layers and wash with brine solution.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Note: This is a proposed protocol based on general SNAr reaction principles and may require optimization of reaction conditions (temperature, solvent, base, and reaction time).
Potential Applications as a Synthetic Intermediate
The structure of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol provides multiple reaction sites for derivatization, making it a potentially valuable building block in drug discovery.
Figure 2: Potential derivatization pathways for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding a triamine derivative. This opens up possibilities for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are privileged scaffolds in medicinal chemistry.
Acylation and Sulfonylation: The primary and secondary amino groups can be acylated or sulfonylated to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).
Alkylation: The amino and hydroxyl groups are amenable to alkylation, providing another avenue for structural modification.
Cyclization Reactions: The presence of ortho- and meta-positioned functional groups could facilitate intramolecular cyclization reactions to form novel heterocyclic ring systems.
Experimental Workflow for Use as an Intermediate
The following diagram illustrates a general workflow for utilizing 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol as a synthetic intermediate in a drug discovery program.
Figure 3: General workflow for utilizing the intermediate in drug discovery.
Conclusion
While 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is commercially available and has established use in the cosmetics industry, its potential as a synthetic intermediate in drug development remains largely unexplored in the public domain. The proposed synthetic protocol and the discussion of its potential derivatizations provide a starting point for researchers interested in exploring the utility of this molecule for the synthesis of novel compounds with potential biological activity. Further research is warranted to establish reliable synthetic procedures and to investigate the pharmacological properties of its derivatives.
Application Notes and Protocols for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known as HC Violet No. 1, is a synthetic nitroaromatic compound.[1][2] While its primary...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known as HC Violet No. 1, is a synthetic nitroaromatic compound.[1][2] While its primary established application is as a semi-permanent hair dye, its chemical structure, featuring a nitroaromatic ring and an aminoethanol side chain, suggests potential for broader investigation in biological systems.[3][4] Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects, often mediated through redox cycling of the nitro group.[5][6][7] The aminoethanol moiety can influence solubility and potential interactions with biological targets.
These application notes provide a summary of the known characteristics of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and propose detailed experimental protocols for its evaluation in a research and drug development context. The protocols are designed to assess its cytotoxic potential, skin sensitization properties, and genotoxicity, and to provide a framework for investigating its mechanism of action.
Physicochemical and Toxicological Data
A summary of the available quantitative data for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is presented below.
The following protocols are provided as a guide for the investigation of the biological properties of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol in a research setting.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of the compound on mammalian cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3][4][8]
Materials:
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Mammalian cell line (e.g., HaCaT for skin research, or a relevant cancer cell line)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
MTT solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Workflow for Cytotoxicity Assessment:
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Protocol 2: In Vitro Skin Sensitization Assessment (h-CLAT)
Given the potential for skin sensitization, this protocol describes the human Cell Line Activation Test (h-CLAT), an in vitro method to assess the skin sensitization potential of chemicals.[11] This assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to the test substance.
Materials:
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
THP-1 cells
RPMI-1640 medium with 10% FBS
FITC-conjugated anti-human CD86 antibody
PE-conjugated anti-human CD54 antibody
Propidium iodide (PI) for viability staining
24-well plates
Flow cytometer
Procedure:
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or saline). Prepare serial dilutions in the culture medium.
Cell Treatment: Seed THP-1 cells at a density of 1x10⁶ cells/well in a 24-well plate. Treat the cells with various concentrations of the test compound for 24 hours. Include a vehicle control and a positive control (e.g., 2,4-dinitrochlorobenzene).
Cell Staining: After incubation, harvest the cells, wash with PBS, and stain with FITC-conjugated anti-CD86 and PE-conjugated anti-CD54 antibodies for 30 minutes on ice in the dark.
Viability Staining: Just before analysis, add propidium iodide to each sample to assess cell viability.
Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the viable cell population (PI-negative) and measure the mean fluorescence intensity (MFI) of CD86 and CD54.
Data Analysis: Calculate the relative fluorescence intensity (RFI) for CD86 and CD54 for each treatment group compared to the vehicle control. A compound is considered a sensitizer if the RFI of CD86 is ≥ 150% and/or the RFI of CD54 is ≥ 200% at a non-cytotoxic concentration.
Workflow for h-CLAT Skin Sensitization Assay:
Caption: Workflow for the in vitro h-CLAT for skin sensitization potential.
Protocol 3: In Vitro Genotoxicity Assessment (Micronucleus Test)
This protocol outlines the in vitro mammalian cell micronucleus test (OECD TG 487) to detect genotoxic damage.[12] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Materials:
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Mammalian cell line (e.g., L5178Y, CHO, CHL, or TK6)
Appropriate cell culture medium
Cytochalasin B (optional, for cytokinesis block)
Fixative (e.g., methanol:acetic acid)
DNA stain (e.g., Giemsa, DAPI, or propidium iodide)
Microscope slides
Microscope with appropriate filters
Procedure:
Cell Culture and Treatment: Culture the cells and treat them with a range of concentrations of the test compound, with and without metabolic activation (S9 mix), for a suitable duration (e.g., 3-6 hours). Include negative and positive controls.
Cell Harvest: After treatment, wash the cells and culture them for a period that allows for chromosome damage to lead to micronuclei formation (approximately 1.5-2 normal cell cycle lengths). If using cytochalasin B, add it at this stage to block cytokinesis, resulting in binucleated cells.
Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.
Staining: Stain the slides with a DNA-specific stain.
Microscopic Analysis: Score at least 2000 cells per concentration for the presence of micronuclei. If using cytochalasin B, score only binucleated cells.
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.
Application Notes & Protocols: The Synthetic Utility of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide on the synthesis and potential applications of the versatile chemical intermediate, 2-((4-Amino-...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthesis and potential applications of the versatile chemical intermediate, 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. While this specific molecule may not be extensively cataloged in mainstream chemical literature, its structural motifs—a substituted nitroaniline and an N-aryl-2-aminoethanol—are fundamental building blocks in modern organic synthesis. This guide extrapolates from well-established chemical principles and analogous systems to provide robust protocols and conceptual frameworks for its use.
We will explore its probable synthetic origin, its strategic role as a precursor to important heterocyclic systems, and its potential application in the synthesis of azo dyes. The protocols provided are designed to be self-validating, with explanations grounded in mechanistic understanding and supported by authoritative references.
Part 1: Synthesis and Characterization
The synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strategy involves the reaction of a suitably activated aromatic ring with ethanolamine.
Proposed Synthetic Pathway
The most logical precursor for this synthesis is 4-chloro-2-methyl-5-nitroaniline. The presence of a strong electron-withdrawing nitro group para to the chloro substituent activates the aromatic ring towards nucleophilic attack.
Caption: Proposed synthesis of the target molecule via SNAr.
Protocol: Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
This protocol is adapted from a general procedure for the synthesis of N-substituted nitrophenyl ethanolamines.
Materials:
4-Chloro-2-methyl-5-nitroaniline (1.0 eq)
Ethanolamine (3.0 eq)
n-Butanol (as solvent)
Round-bottom flask equipped with a reflux condenser
Heating mantle and magnetic stirrer
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
To a round-bottom flask, add 4-chloro-2-methyl-5-nitroaniline (1.0 eq) and n-butanol.
Add ethanolamine (3.0 eq) to the mixture. The excess ethanolamine acts as both the nucleophile and a base to neutralize the HCl byproduct.
Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Remove the n-butanol under reduced pressure using a rotary evaporator.
The resulting residue is taken up in ethyl acetate and washed with water and brine to remove excess ethanolamine and salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by column chromatography on silica gel to afford the pure 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Expected Data:
Appearance: Likely a colored solid (yellow to orange), characteristic of nitroaniline compounds.
Melting Point: 139-140 °C.
Molecular Formula: C9H13N3O3.
Molecular Weight: 211.22 g/mol .
Part 2: Application in Heterocyclic Synthesis
A primary application for this molecule is as a precursor to substituted benzimidazoles. This requires a key transformation: the selective reduction of the nitro group to an amine, forming a substituted ortho-phenylenediamine. This diamine can then be cyclized with various electrophiles.
Step 1: Selective Reduction of the Nitro Group
The selective reduction of an aromatic nitro group in the presence of other reducible functionalities is a common challenge in organic synthesis. Several methods are available, with catalytic hydrogenation being a clean and efficient option.
Caption: Workflow for benzimidazole synthesis from the target molecule.
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
Methanol or Ethanol
Hydrogen source (balloon or Parr hydrogenator)
Celite for filtration
Procedure:
Dissolve the nitro compound in methanol or ethanol in a flask suitable for hydrogenation.
Carefully add the Pd/C catalyst to the solution.
Purge the flask with hydrogen gas.
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
Monitor the reaction until the starting material is consumed (TLC analysis).
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
Rinse the filter cake with a small amount of the solvent.
Concentrate the filtrate under reduced pressure to yield the crude diamine, which is often used immediately in the next step without extensive purification due to its potential for air oxidation.
Step 2: Benzimidazole Ring Formation (Phillips Condensation)
The Phillips method involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under heating, often with an acid catalyst. Using formic acid as the electrophile will yield an unsubstituted benzimidazole at the 2-position.
Protocol: Benzimidazole Synthesis
Materials:
Crude N1-(2-hydroxyethyl)-2-methylbenzene-1,4,5-triamine (from the previous step) (1.0 eq)
Formic acid (~2.0 eq or as solvent)
Heating apparatus
Procedure:
In a round-bottom flask, combine the crude diamine with formic acid.
Heat the mixture at 100 °C for 2-4 hours.
Monitor the reaction by TLC.
After cooling, carefully neutralize the reaction mixture with a base, such as 10% aqueous sodium hydroxide, until alkaline.
The product may precipitate from the solution. If so, it can be collected by filtration, washed with cold water, and dried.
If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).
Dry the combined organic extracts, concentrate, and purify the product by recrystallization or column chromatography.
Part 3: Application in Azo Dye Synthesis
The primary amino group on the nitroaniline core is an excellent candidate for diazotization, followed by coupling with an electron-rich aromatic compound (the coupling component) to form a highly colored azo dye.
General Workflow for Azo Dye Synthesis
The process involves two main stages:
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
Azo Coupling: The diazonium salt, a weak electrophile, attacks an electron-rich coupling component (like a phenol or an aniline derivative) to form the azo compound.
Caption: General workflow for the synthesis of an azo dye.
Protocol: Synthesis of a Disperse Azo Dye
This protocol describes the synthesis of a representative azo dye using N,N-dimethylaniline as the coupling component.
Suspend the primary amine (1.0 eq) in a mixture of concentrated HCl and water in a beaker.
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature does not rise above 5 °C.
Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete. The resulting clear solution of the diazonium salt is used immediately.
Part B: Azo Coupling
In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in a dilute HCl solution and cool it to 0-5 °C.
Slowly add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution with constant stirring.
Add a solution of sodium acetate to adjust the pH to 4-5, which is optimal for coupling with anilines.
A colored precipitate (the azo dye) should form immediately.
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
Collect the dye by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.
Summary and Outlook
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a valuable synthetic intermediate due to its dual functionality. The nitroaniline core provides a handle for both reduction to a diamine—unlocking access to a wide range of heterocyclic compounds like benzimidazoles—and for diazotization to produce vibrant azo dyes. The N-hydroxyethyl substituent can be used to modify the physical properties of the final molecules, such as solubility and binding characteristics. The protocols outlined in this guide, derived from established and reliable chemical transformations, provide a solid foundation for researchers to explore the full synthetic potential of this and related compounds.
References
Nucleophilic Aromatic Substitution: The mechanism and conditions for SNAr reactions are well-documented. For an overview, see: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition.
Selective Reduction of Nitro Compounds: A comprehensive review of methods for the selective reduction of aromatic nitro compounds can be found in chemical literature reviews. Source: Chemical Reviews, [Link]
Catalytic Hydrogenation: General protocols for catalytic hydrogenation are standard in organic synthesis. Source: Organic Syntheses, [Link]
Benzimidazole Synthesis (Phillips Method): The condensation of o-phenylenediamines with carboxylic acids is a classic method. Source: Journal of the American Chemical Society, [Link]
Diazotization and Azo Coupling: The principles and procedures for these reactions are fundamental to dye chemistry. Source: Organic Chemistry Portal, [Link]
Azo Dye Synthesis Protocol: Detailed experimental procedures for the synthesis of azo dyes from nitroanilines. Source: PierpaLab, [Link]
Disperse Dye Synthesis: An example of the synthesis of disperse dyes using a substituted nitroaniline. Source: Journal of Chemical Society of Pakistan, [Link]
Application
Application Notes and Protocols for the Analytical Characterization of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Introduction 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known by its cosmetic ingredient name HC Violet No. 1, is an aromatic nitro compound and amino alcohol used in the formulation of hair dyes and other co...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known by its cosmetic ingredient name HC Violet No. 1, is an aromatic nitro compound and amino alcohol used in the formulation of hair dyes and other cosmetic products.[1][2][3][4] The presence of multiple functional groups, including primary and secondary amino groups, a nitro group, and a hydroxyl group, imparts specific chromophoric properties but also necessitates rigorous analytical characterization to ensure its identity, purity, and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The protocols outlined herein are designed to deliver robust and reliable data, adhering to the principles of scientific integrity and aligning with international regulatory expectations such as the ICH Q2(R2) guidelines.[1][5][6][7][8]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is fundamental to the development of appropriate analytical methods.
The synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol can result in several process-related impurities. The European Commission's Scientific Committee on Consumer Products (SCCP) has identified the following potential impurities that must be monitored:[1]
Analytical methods must be capable of separating and quantifying these impurities from the main compound.
Analytical Characterization Workflow
A multi-faceted analytical approach is essential for the comprehensive characterization of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. This typically involves a combination of chromatographic and spectroscopic techniques.
Caption: General workflow for the analytical characterization of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
High-Performance Liquid Chromatography (HPLC-UV)
Application: To determine the purity of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and to quantify it in bulk material and formulated products. This method should also be able to separate the known potential impurities.
Protocol
1.1. Sample Preparation:
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.[10]
Sonicate for 10 minutes to ensure complete dissolution.
Filter the solution through a 0.45 µm PTFE syringe filter before injection.[11][12]
1.2. Chromatographic Conditions:
Parameter
Condition
Column
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Diode Array Detector (DAD), monitor at 235 nm and 280 nm
1.3. Rationale for Method Parameters:
A C18 column is a versatile stationary phase suitable for the separation of moderately polar aromatic compounds.
The gradient elution with ammonium acetate buffer and acetonitrile allows for the effective separation of the main component from both more polar and less polar impurities.
Monitoring at dual wavelengths (235 nm and 280 nm) is recommended to ensure the detection of all potential impurities, which may have different absorption maxima.[11]
1.4. Method Validation (as per ICH Q2(R2) Guidelines): [1][5][6][7][8]
Specificity: Demonstrate the separation of the main peak from impurities and any matrix components.
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the target concentration).
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
Precision: Assess the repeatability and intermediate precision of the method.
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application: To confirm the identity of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and to identify unknown impurities by determining their mass-to-charge ratio (m/z).
Protocol
2.1. Sample Preparation:
Prepare the sample as described in the HPLC-UV section (1.1).
2.2. LC-MS Conditions:
Parameter
Condition
LC System
Use the same chromatographic conditions as in the HPLC-UV method (1.2). The mobile phase may need to be adapted to be compatible with MS (e.g., using formic acid instead of non-volatile buffers).
Mass Spectrometer
Electrospray Ionization (ESI) in positive ion mode.
Scan Range
m/z 50 - 500
Capillary Voltage
3.5 kV
Cone Voltage
30 V
Source Temperature
120 °C
Desolvation Temperature
350 °C
2.3. Expected Mass Spectra:
The expected [M+H]⁺ ion for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (C₉H₁₃N₃O₃, MW = 211.22) is m/z 212.10.[9]
Other adducts such as [M+Na]⁺ (m/z 234.08) may also be observed.[9]
Fragmentation patterns can be analyzed to further confirm the structure.
Caption: A simplified workflow for LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To provide unambiguous structural elucidation of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. Both ¹H and ¹³C NMR are essential.
Protocol
3.1. Sample Preparation:
Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can facilitate the observation of exchangeable protons (e.g., -OH, -NH).
3.2. NMR Acquisition Parameters:
Instrument: 400 MHz or higher field NMR spectrometer.
¹H NMR:
Acquire a standard proton spectrum.
Expected chemical shifts: Aromatic protons (δ 6.0-8.0 ppm), protons on the carbon adjacent to the hydroxyl group (δ 3.5-4.5 ppm), methyl protons (δ 2.0-2.5 ppm), and methylene protons of the ethanolamine chain.
¹³C NMR:
Acquire a standard carbon spectrum.
Expected chemical shifts: Aromatic carbons (δ 110-160 ppm), carbon bearing the hydroxyl group (δ 50-80 ppm), and aliphatic carbons.
2D NMR:
COSY (Correlated Spectroscopy) to establish proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the different structural fragments.
3.3. Rationale for Solvent Choice:
The choice of solvent is critical. While CDCl₃ is a common solvent, DMSO-d₆ is often advantageous for compounds with exchangeable protons as it can slow down the exchange rate, allowing for the observation of couplings to these protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the key functional groups present in the molecule and confirm its identity by comparing the spectrum to a reference standard.
Protocol
4.1. Sample Preparation:
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
4.2. FTIR Analysis:
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
O-H stretch (alcohol): Broad band around 3300-3600 cm⁻¹.[13]
N-H stretch (amines): Two bands for the primary amine and one for the secondary amine in the range of 3300-3500 cm⁻¹.
C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
C-O stretch (alcohol): Strong band around 1050 cm⁻¹.[13]
UV-Visible (UV-Vis) Spectroscopy
Application: To determine the wavelength of maximum absorbance (λmax) for use in quantitative analysis by HPLC-UV and to confirm the identity of the compound.
Protocol
5.1. Sample Preparation:
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU.
5.2. UV-Vis Analysis:
Scan the solution from 200 to 600 nm using a double-beam UV-Vis spectrophotometer.
Expected λmax: Nitroaniline derivatives typically exhibit strong absorption bands in the UV-Vis region. For instance, p-nitroaniline has a λmax around 380 nm. The exact λmax for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol should be experimentally determined.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and quantification of this compound, as well as the detection of potential impurities. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data suitable for regulatory submissions and quality control in research and industrial settings.
References
ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on HC Violet n° 1. [Link]
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
PubMed. (n.d.). [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography]. [Link]
laboratory preparation of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Application Note & Protocol Laboratory Scale Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol: A Detailed Protocol for Researchers Abstract This document provides a comprehensive, field-tested protocol for t...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
Laboratory Scale Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive, field-tested protocol for the (CAS No. 82576-75-8). The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-methyl-5-nitroaniline and 2-aminoethanol. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed walkthrough from pre-synthesis safety assessments to final product characterization. We emphasize the causality behind procedural choices, ensuring a reproducible and safe execution of the synthesis. The target compound is a valuable intermediate, notably used in the preparation of cosmetic hair dyes.[1][2][3]
Introduction and Reaction Principle
The synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a classic example of nucleophilic aromatic substitution. In this reaction, the electron-withdrawing nitro group (-NO₂) strongly activates the aromatic ring towards nucleophilic attack. Specifically, it stabilizes the negative charge in the intermediate Meisenheimer complex, particularly when the attack occurs at positions ortho or para to the nitro group.
In our selected pathway, the chlorine atom on 4-chloro-2-methyl-5-nitroaniline is positioned ortho to the powerful electron-withdrawing nitro group. This makes it an excellent leaving group when attacked by the primary amine of 2-aminoethanol, which serves as the nucleophile. An excess of 2-aminoethanol is strategically employed to act as both the reactant and a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Reaction Scheme:
(Self-generated image, not from search results)
Figure 1: Nucleophilic aromatic substitution of 4-chloro-2-methyl-5-nitroaniline with 2-aminoethanol.
Pre-Synthesis: Safety and Materials
2.1. Critical Safety Assessment
This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.
4-Chloro-2-methyl-5-nitroaniline (Precursor): This compound belongs to a class of chemicals that are often highly toxic. Similar compounds like 4-chloro-3-nitroaniline are classified as fatal if swallowed, in contact with skin, or if inhaled.[4][5][6] Handle this solid with extreme care, avoiding dust generation.
2-Aminoethanol (Ethanolamine): This reagent is corrosive and can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed or inhaled.[7] Ensure it is handled in a well-ventilated fume hood.[9]
n-Butanol (Solvent): A flammable liquid. Keep away from ignition sources.
Application Notes and Protocols for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (HC Violet No. 1) in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known as...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known as HC Violet No. 1 (CAS No. 82576-75-8), in cosmetic science.[1] The primary application of this ingredient is as a direct hair dye in both semi-permanent (non-oxidative) and oxidative hair coloring products.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of HC Violet No. 1 is presented in Table 1. This data is crucial for formulation development, stability testing, and safety assessments.
Table 1: Physicochemical Properties of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (HC Violet No. 1)
HC Violet No. 1 is a versatile direct dye used to impart violet shades to the hair. It can be used in two main types of hair color products:
Semi-Permanent (Non-Oxidative) Hair Dyes: In these formulations, HC Violet No. 1 directly deposits onto the hair shaft without a chemical oxidation process. The color typically lasts for several washes (approximately 4-12).[3][4]
Oxidative Hair Dyes: In this system, HC Violet No. 1 is used in conjunction with an oxidizing agent (like hydrogen peroxide) and other dye precursors (developers and couplers). This results in a more permanent color that penetrates the hair cortex.[4][5]
The recommended maximum concentrations for HC Violet No. 1 in these formulations are outlined in Table 2.
Table 2: Recommended Use Concentrations of HC Violet No. 1 in Hair Dye Formulations
Formulation Type
Maximum Concentration
Semi-Permanent (Non-Oxidative)
0.28%
Oxidative (after 1:1 mixing with developer)
0.25% (0.5% in the dye cream before mixing)
Source: Scientific Committee on Consumer Products (SCCP) Opinion on HC Violet n° 1[2]
Experimental Protocols
Protocol for Preparation of a Semi-Permanent Hair Dye Cream
This protocol provides a representative formulation for a semi-permanent hair dye cream. The percentages of ingredients can be adjusted to achieve desired viscosity and performance.
Table 3: Representative Formulation of a Semi-Permanent Hair Dye Cream
Ingredient
INCI Name
Function
Percentage (w/w)
Phase A
Deionized Water
Aqua
Solvent
q.s. to 100
Thickener
Hydroxyethylcellulose
Thickener
1.0 - 2.0
Chelating Agent
Disodium EDTA
Chelating Agent
0.1 - 0.2
Phase B
Emulsifier/Thickener
Cetearyl Alcohol
Emulsifier, Thickener
5.0 - 10.0
Emulsifier
Ceteareth-20
Emulsifier
1.0 - 3.0
Conditioning Agent
Stearamidopropyl Dimethylamine
Conditioning Agent
0.5 - 1.5
Phase C
HC Violet No. 1
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Hair Dye
up to 0.28
Solvent
Propylene Glycol
Solvent
2.0 - 5.0
Phase D
pH Adjuster
Citric Acid or Aminomethyl Propanol
pH Adjuster
to pH 6.0 - 7.0
Preservative
Phenoxyethanol, Ethylhexylglycerin
Preservative
0.5 - 1.0
Fragrance
Parfum
Fragrance
0.1 - 0.5
Procedure:
Phase A: In the main vessel, disperse the thickener in deionized water with agitation. Heat to 75-80°C and mix until uniform. Add the chelating agent and mix until dissolved.
Phase B: In a separate vessel, combine the ingredients of Phase B and heat to 75-80°C until all solids are melted and the phase is uniform.
Emulsification: Add Phase B to Phase A with homogenization. Mix until a uniform emulsion is formed. Begin cooling the batch.
Phase C: In a separate vessel, dissolve HC Violet No. 1 in the solvent. This may require gentle heating.
Dye Addition: Once the emulsion has cooled to below 45°C, add Phase C to the batch and mix until uniform.
Phase D: Add the pH adjuster to reach the target pH. Add the preservative and fragrance, and mix until uniform.
Finalization: Continue cooling to room temperature with gentle mixing.
Protocol for Efficacy Evaluation of Hair Dye
This protocol outlines the steps to evaluate the coloring efficacy and durability of a hair dye formulation containing HC Violet No. 1.
Caption: Workflow for evaluating hair dye efficacy.
Procedure:
Baseline Measurement: Measure the initial color of the dry hair tresses using a colorimeter to obtain baseline Lab* values.
Dye Application: Apply the hair dye formulation evenly to the hair tresses. Allow the dye to process for the recommended time (e.g., 20-30 minutes).
Rinsing and Drying: Rinse the hair tresses thoroughly with water until the water runs clear. Dry the tresses completely.
Post-Dyeing Measurement: Measure the color of the dyed and dried tresses to determine the initial color deposition.
Wash Fastness:
Wash the dyed tresses with a standard shampoo for a set number of cycles (e.g., 1, 5, 10, and 15 washes).
After each set of washes, dry the tresses and measure the color using the colorimeter.
Calculate the change in color (ΔE*) to quantify fading.
Light Fastness:
Expose the dyed tresses to a controlled amount of UV radiation in a light cabinet.
Measure the color of the tresses after exposure and calculate the color change.
Illustrative Performance Data:
Table 4: Illustrative Color Fastness Data for a Semi-Permanent Hair Dye with HC Violet No. 1
Parameter
After 1 Wash
After 5 Washes
After 10 Washes
L* (Lightness)
35.2
38.5
42.1
a* (Red-Green)
10.5
8.2
5.9
b* (Yellow-Blue)
-15.8
-12.3
-9.7
ΔE* (Total Color Difference from Post-Dyeing)
2.1
6.5
11.3
Safety and Regulatory Information
A thorough safety assessment is crucial before incorporating any new ingredient into a cosmetic formulation. The workflow for such an assessment is depicted below.
Application Notes and Protocols for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol in Materials Research
Disclaimer: Direct applications of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol in published materials research are not extensively documented. The following application notes and protocols are proposed based on the...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Direct applications of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol in published materials research are not extensively documented. The following application notes and protocols are proposed based on the chemical functionalities of the molecule and are intended to serve as a conceptual guide for researchers exploring its potential uses.
Chemical and Physical Properties
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is a chemical compound with the molecular formula C9H13N3O3.[1] Its structure contains several reactive functional groups, including a primary aromatic amine, a secondary amine, a nitro group, and a primary alcohol, making it a candidate for various chemical syntheses in materials science.
Application Note 1: Synthesis of a Chromophoric Crosslinker for Stimuli-Responsive Hydrogels
Objective: To synthesize a novel crosslinking agent derived from 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol for the preparation of pH-responsive hydrogels. The inherent chromophoric properties of the nitroaniline moiety are expected to impart color to the hydrogel, which may change in response to pH variations.
Principle: The primary alcohol of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol can be reacted with acryloyl chloride to introduce a polymerizable acrylate group. The resulting monomer can then be copolymerized with a primary monomer (e.g., acrylamide) to form a crosslinked hydrogel. The amino and nitro groups on the aromatic ring act as a push-pull system, resulting in a colored compound. The protonation and deprotonation of the amino groups under varying pH conditions are expected to alter the electronic structure and thus the visible color of the hydrogel.
Expected Results: A colored hydrogel that exhibits swelling/deswelling behavior and a distinct color change upon shifting the environmental pH. For instance, in acidic conditions, protonation of the amino groups may lead to a hypsochromic shift (color lightening or shift to yellow), while in basic conditions, deprotonation could cause a bathochromic shift (color deepening or shift to orange/red).
Experimental Protocol 1: Synthesis of Acrylate-Functionalized Crosslinker and Hydrogel Formation
Materials:
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Acryloyl chloride
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Acrylamide
Ammonium persulfate (APS)
N,N,N',N'-Tetramethylethylenediamine (TEMED)
Deionized water
Buffer solutions (pH 4, 7, 10)
Procedure:
Part A: Synthesis of 2-((4-amino-2-methyl-5-nitrophenyl)amino)ethyl acrylate (AMNPEA)
Dissolve 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (1 mmol) and TEA (1.2 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
Cool the mixture to 0°C in an ice bath.
Slowly add acryloyl chloride (1.1 mmol) dropwise to the solution with constant stirring.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography to obtain pure AMNPEA.
Part B: Hydrogel Synthesis
Prepare an aqueous solution containing acrylamide (10 mmol), AMNPEA (0.1 mmol, as crosslinker), and APS (0.05 mmol, as initiator).
Degas the solution by bubbling nitrogen for 15 minutes.
Add TEMED (10 µL, as accelerator) to initiate polymerization.
Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.
Immerse the resulting hydrogel in deionized water to remove unreacted monomers and initiators.
Part C: Characterization of pH-Response
Cut the hydrogel into small discs of uniform size.
Immerse the discs in buffer solutions of pH 4, 7, and 10.
Observe and record the color of the hydrogel in each buffer.
Measure the absorption spectra of the hydrogel using a UV-Vis spectrophotometer.
Technical Support Center: Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-((4-Amino-2-methyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol?
A common and direct method is the nucleophilic aromatic substitution (SNAr) reaction or N-alkylation of a substituted p-nitroaniline with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base. The starting material would typically be 4-chloro-2-methyl-5-nitroaniline or a similar compound with a good leaving group at the 4-position.
Q2: What are the typical side products in this synthesis?
The primary side product is often the bis-N-alkylated product at the amino group of the reactant. Other potential impurities can arise from unreacted starting materials or side reactions involving the nitro group under harsh conditions.
Q3: Why is the yield of my reaction consistently low?
Low yields can stem from several factors. The nucleophilicity of the amino group on the nitroaniline precursor is significantly reduced by the electron-withdrawing nature of the nitro group, leading to a slow or incomplete reaction.[1][2] Other causes can include suboptimal reaction temperature, inappropriate choice of base or solvent, and premature precipitation of the product.
Q4: How can I effectively monitor the progress of the reaction?
Reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate (e.g., 3:1), can be used to separate the starting material from the product. The product, being more polar, should have a lower Rf value than the starting aniline.
Q5: What is the role of the base in this reaction?
The base is crucial for deprotonating the amino group of the aniline, forming a more nucleophilic amide anion. This anion then more readily attacks the electrophilic carbon of the 2-hydroxyethylating agent.[3] Common bases for this type of reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N).
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Low Nucleophilicity of Aniline: The electron-withdrawing nitro group deactivates the amino group.[1][2]2. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.3. Inappropriate Base: The base may not be strong enough to deprotonate the aniline effectively.4. Poor Solvent Choice: The solvent may not be suitable for dissolving reactants or promoting the reaction.
1. Increase Reaction Temperature: Gradually increase the temperature (e.g., to 80-100 °C) while monitoring for side product formation.[2]2. Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed.[3]3. Use a Stronger Base: Switch to a stronger, non-nucleophilic base like potassium carbonate or sodium carbonate.[1]4. Optimize Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to improve solubility and reaction rate.[2]
Formation of Bis-Alkylated Side Product
1. High Ratio of Alkylating Agent: An excess of the 2-hydroxyethylating agent favors dialkylation.2. High Reaction Temperature: Higher temperatures can sometimes reduce selectivity for mono-alkylation.3. Use of a Very Strong Base: A highly reactive aniline anion may be more prone to dialkylation.
1. Adjust Stoichiometry: Use a molar excess of the aniline starting material relative to the alkylating agent (e.g., a 1.2:1 to 2:1 ratio).[1]2. Slow Addition of Alkylating Agent: Add the 2-hydroxyethylating agent dropwise to the reaction mixture to maintain its low concentration.[1]3. Moderate Reaction Temperature: Maintain a lower reaction temperature to enhance selectivity.[3]
Difficulty in Product Isolation/Purification
1. Product is an Oil: The product may not readily crystallize.2. Contamination with Starting Materials: Incomplete reaction leads to a mixture.3. Formation of Polar Impurities: Side reactions can generate impurities that are difficult to separate.
1. Purification by Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for purification.2. Recrystallization: If a solid is obtained, attempt recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to improve purity.[3]3. Aqueous Workup: After the reaction, pouring the mixture into cold water can help precipitate the crude product and remove some water-soluble impurities.[3]
Experimental Protocols
Detailed Method for the Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
This protocol is based on general methods for the N-alkylation of nitroanilines and should be optimized for specific laboratory conditions.
Materials:
4-Amino-5-chloro-2-methylnitrobenzene (or other suitably substituted aniline)
2-Chloroethanol (or 2-bromoethanol)
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Hexane
Deionized water
Ethanol
Procedure:
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-5-chloro-2-methylnitrobenzene (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
Solvent and Reagent Addition: Add anhydrous DMF (approximately 10 mL per gram of aniline). Stir the suspension at room temperature for 15 minutes. To this mixture, add 2-chloroethanol (1.1 equivalents) dropwise over 5-10 minutes.
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours.
Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting aniline should have a higher Rf value than the more polar product.
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approximately 5-10 times the volume of DMF). A precipitate of the crude product should form.
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual DMF and salts.
Purification: The crude product can be purified by either recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
Table 1: Optimization of Reaction Parameters for N-Alkylation
Parameter
Condition A
Condition B
Condition C
Expected Outcome
Molar Ratio (Aniline : Alkylating Agent)
1 : 1.1
1.2 : 1
1.5 : 1
Increasing the excess of aniline should decrease the formation of the bis-alkylated product, thereby improving purity.[1]
Base (1.5 eq)
Triethylamine
Sodium Carbonate
Potassium Carbonate
The use of a stronger base like K₂CO₃ is expected to increase the reaction rate and overall yield compared to weaker bases.[1]
Temperature
60 °C
80 °C
100 °C
Higher temperatures will likely increase the reaction rate but may also increase the formation of side products. An optimal temperature needs to be determined experimentally.[1]
Solvent
Acetonitrile
DMF
DMSO
Polar aprotic solvents like DMF and DMSO are generally effective for this type of reaction due to their ability to dissolve reactants and stabilize charged intermediates.[2]
Technical Support Center: Purification of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-((4-Amino-2-methyl-5-nitrophen...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. The unique chemical architecture of this molecule—featuring two basic amino groups, a polar nitro group, and a hydrophilic ethanolamine side chain—presents specific challenges during its purification. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol in a direct question-and-answer format.
Question 1: My crude product is a dark, sticky oil or tar, not the expected solid. What should I do first?
Answer: This is a frequent issue, often caused by the presence of residual solvents or impurities that depress the compound's melting point (reported as 139-140 °C)[1][2]. The dark color is characteristic of many nitro-aromatic compounds and potential oxidative side products.
Causality: The multiple polar functional groups in your target molecule can form strong associations with polar solvents like DMF, DMSO, or even water, making them difficult to remove by simple rotary evaporation. Impurities from the synthesis lack the well-defined crystal lattice of the pure compound, resulting in an amorphous, oily state.
Immediate Action - Trituration: Before attempting more complex purification, perform a trituration. This process involves stirring or grinding the crude oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.
Protocol: Add a small volume of a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes (1:4) to your crude oil. Stir vigorously with a spatula, scraping the sides of the flask. The goal is to "shock" the desired compound out of the oil and induce precipitation or crystallization while dissolving more non-polar impurities.
Expected Outcome: You should observe the formation of a solid precipitate (often yellow to orange). Decant the solvent and repeat the process 2-3 times. This solid can then be collected by filtration and subjected to further purification. If it remains oily, proceed directly to column chromatography using a dry-loading technique.
Question 2: I'm attempting flash column chromatography on silica gel, but my compound is either stuck at the baseline (Rf=0) or requires pure methanol to move.
Answer: This is a classic sign of a highly polar compound interacting very strongly with the polar stationary phase (silica gel). The acidic silanol groups (Si-OH) on the silica surface can protonate the basic amino groups of your molecule, causing it to bind almost irreversibly.
Causality: The interaction between a basic analyte and an acidic stationary phase is a primary cause of poor chromatographic performance for amines.[3]
Solutions:
Increase Mobile Phase Polarity Systematically: Standard ethyl acetate/hexane systems are often insufficient.[3] You must use a more polar mobile phase. A gradient elution from 100% Dichloromethane (DCM) to 5-10% Methanol (MeOH) in DCM is a much better starting point.
Deactivate the Silica Gel with a Basic Modifier: This is the most effective solution. By adding a small amount of a volatile base to your mobile phase, you neutralize the acidic silanol sites, preventing your basic compound from binding ionically.[3]
Recommended Modifier: Add 0.5% to 1% triethylamine (TEA) or ammonium hydroxide solution to your mobile phase (e.g., for every 100 mL of 5% MeOH/DCM, add 0.5-1 mL of TEA). You will observe a dramatic improvement in the compound's mobility and a significant reduction in tailing.
Question 3: My compound moves on the column, but the peaks are broad and tailing severely, leading to poor separation.
Answer: This is directly related to the issue in Question 2. Tailing, or streaking, is a visual confirmation of the undesirable secondary interactions between your basic amine and the acidic silica.
Causality: As the band of your compound travels down the column, molecules at the trailing edge are continually binding and unbinding from the active silanol sites, slowing their progress relative to the main band and causing the characteristic streak.
Solutions:
Add a Basic Modifier: As described above, adding TEA or NH₄OH is the primary solution.[3]
Switch to a Different Stationary Phase: If tailing persists even with a modifier, consider an alternative stationary phase.
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for the purification of basic compounds.[3]
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography can be very effective. The stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[4]
Question 4: I'm struggling to find a suitable solvent for recrystallization. It's too soluble in everything polar and insoluble in everything non-polar.
Answer: This is a common challenge for molecules with a combination of polar functional groups and a moderately sized non-polar core. A single-solvent recrystallization is often not feasible. The solution is a two-solvent (or solvent/anti-solvent) system.
Causality: The molecule's high polarity and hydrogen bonding capability make it highly soluble in polar protic solvents like ethanol and methanol, even at room temperature, preventing crystallization upon cooling.
Recommended Solvent Systems:
Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation). Add a drop or two of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
Methanol/Diethyl Ether: Dissolve the compound in a minimal amount of methanol at room temperature. Slowly add diethyl ether until persistent cloudiness is observed. Warm gently until the solution is clear, then allow it to cool.
Isopropanol: This solvent has intermediate polarity and is an excellent single-solvent candidate. Try dissolving your compound in boiling isopropanol and cooling slowly.
Question 5: My purified, solid compound darkens over time, even in a vial.
Answer: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored, often polymeric, impurities. This is an issue of stability, not necessarily purity from the initial purification.
Causality: The lone pair of electrons on the aniline nitrogen atoms is readily oxidized by atmospheric oxygen, a process that can be accelerated by light and trace acid or metal impurities.
Solutions for Long-Term Storage:
Inert Atmosphere: Store the solid under an inert atmosphere of nitrogen or argon.
Light Protection: Use an amber vial or wrap a clear vial in aluminum foil.
Low Temperature: Store the vial in a refrigerator or freezer (2-8°C is often recommended).[5]
Part 2: Validated Purification Protocols
These protocols provide detailed, step-by-step methodologies for the most effective purification techniques for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Protocol 1: Recrystallization using an Ethanol/Water System
This method is ideal for purifying multi-gram quantities of the compound when the crude material is a solid.
Solvent Preparation: Prepare a beaker of boiling 95% ethanol and a separate beaker of boiling deionized water on a hot plate.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of boiling ethanol required to fully dissolve the solid. Stir continuously.
Induce Saturation: While the ethanol solution is still boiling, add boiling deionized water dropwise using a Pasteur pipette. Continue adding water until the solution becomes persistently turbid (cloudy).
Clarification: Add 1-2 drops of boiling ethanol to the turbid solution until it becomes clear again. This ensures you are at the precise point of saturation.
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This is the most reliable method for separating the target compound from polar and similarly functionalized impurities, especially when starting from an oily crude product.
TLC Analysis: Prepare a TLC developing chamber with a mobile phase of 5% Methanol in Dichloromethane (DCM) containing 1% triethylamine (TEA). Spot your crude material on a silica gel TLC plate and develop it. The target compound should have an Rf value of approximately 0.2-0.4. Adjust the methanol concentration if necessary.
Sample Loading (Dry Loading Recommended):
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol or DCM).
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is your "dry-loaded" sample.
Column Packing:
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or 5% ethyl acetate/hexane).
Pack your chromatography column with the slurry.
Equilibrate the packed column by flushing with your starting mobile phase (e.g., 100% DCM + 1% TEA) until the column is stable.
Running the Column:
Carefully add the dry-loaded sample powder to the top of the packed silica gel bed.
Begin elution with your mobile phase system. A gradient elution is highly recommended for complex mixtures. A typical gradient might be:
0-100% DCM (+1% TEA) over 2 column volumes.
A linear gradient from 0% to 10% MeOH in DCM (+1% TEA) over 10-15 column volumes.
Fraction Collection & Analysis: Collect fractions throughout the elution process. Analyze the fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the mobile phase using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.
Part 3: Data & Workflow Visualization
Data Tables
Table 1: Recommended Solvent Systems for Purification
Purification Method
Solvent System
Rationale & Comments
Recrystallization
Ethanol / Water
Excellent for forming high-quality crystals. Balances solubility in ethanol with insolubility in water.
Isopropanol
Good single-solvent option with intermediate polarity.
Acetonitrile
Can be effective as a single solvent for moderately polar compounds.
Trituration
Diethyl Ether or Hexanes
Effectively removes non-polar oils and grease while precipitating the highly polar target compound.
Column Chromatography
0-10% MeOH in DCM + 1% TEA
Primary Recommendation. The gradient effectively elutes the polar compound, while TEA prevents tailing.[3]
10-50% EtOAc in Hexanes + 1% TEA
A less polar option if impurities are non-polar. The basic modifier is still crucial.
Experimental Workflow Diagrams
Caption: Decision tree for selecting the initial purification strategy.
Caption: Troubleshooting workflow for optimizing column chromatography conditions.
References
Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds.
Technical Support Center: Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the common synthesis route for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol?
The most common and industrially relevant synthesis route is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a substituted chloro-nitroaniline, such as 4-chloro-2-methyl-5-nitroaniline, with ethanolamine. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.
Q2: What are the potential side reactions and byproducts in this synthesis?
Several side reactions can occur, leading to the formation of various byproducts. Understanding these is crucial for optimizing the reaction and simplifying purification.
Incomplete Reaction: Unreacted 4-chloro-2-methyl-5-nitroaniline may remain in the reaction mixture.
Isomer Formation: Although the starting material directs the substitution to a specific position, trace amounts of isomeric products may form depending on the precise reaction conditions and the purity of the starting materials.
Oxidation: The amino groups on the aromatic ring are susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents, which can lead to colored impurities.
Dimerization/Polymerization: Under certain conditions, side reactions between the product molecules or with reactive intermediates can lead to the formation of higher molecular weight impurities.
Formation of Aminoquinoxalines and Aminonaphthyridines: These heterocyclic impurities have been reported in commercial preparations of similar hair dye compounds.[1]
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation is key to achieving a high yield of the desired product with good purity.
Control of Reaction Temperature: SNAr reactions are often sensitive to temperature. Maintaining the optimal temperature can help to minimize side reactions.
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the amino groups.
Purity of Starting Materials: Using high-purity starting materials is essential to avoid the introduction of impurities that can lead to side reactions.
Stoichiometry of Reactants: Careful control of the molar ratio of the reactants can help to ensure complete conversion of the starting material and minimize side reactions.
Choice of Solvent: The polarity and boiling point of the solvent can influence the reaction rate and the formation of byproducts.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Low or No Product Yield
1. Incomplete reaction. 2. Decomposition of product or starting material. 3. Incorrect reaction conditions (temperature, time).
1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. 2. Ensure the reaction temperature is not too high, which could lead to decomposition. 3. Verify the accuracy of your temperature and timing equipment.
Presence of Multiple Spots on TLC/Peaks in HPLC
1. Formation of byproducts (isomers, oxidation products, etc.). 2. Contaminated starting materials or reagents.
1. Refer to the byproduct identification section and use appropriate analytical techniques to identify the impurities. 2. Purify the starting materials and use fresh, high-quality reagents. 3. Optimize reaction conditions (temperature, solvent, catalyst) to minimize byproduct formation.
Product is Difficult to Purify
1. Byproducts have similar polarity to the desired product. 2. Presence of polymeric or tarry materials.
1. Employ alternative purification techniques such as column chromatography with a different stationary or mobile phase, or recrystallization from a different solvent system. 2. Consider a pre-purification step, such as a solvent wash, to remove highly non-polar or polar impurities.
Product Color is Darker than Expected
1. Oxidation of amino groups. 2. Presence of colored impurities from side reactions.
1. Conduct the reaction under an inert atmosphere. 2. Use purification techniques that can remove colored impurities, such as activated carbon treatment or column chromatography.
Experimental Protocols
General Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available starting materials.
Materials:
4-chloro-2-methyl-5-nitroaniline
Ethanolamine
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
Base (e.g., potassium carbonate or triethylamine) (optional)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methyl-5-nitroaniline in the chosen solvent.
Add an excess of ethanolamine to the solution. If a base is used, add it at this stage.
Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
The product may precipitate out upon cooling. If so, collect the solid by filtration. If not, the solvent may need to be partially or fully removed under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Analytical Methods for Byproduct Identification
High-Performance Liquid Chromatography (HPLC)
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape). A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more non-polar compounds.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength of 254 nm or a photodiode array (PDA) detector to obtain UV spectra of the peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate.
Injector Temperature: 250-280 °C.
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to elute all components.
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra obtained can be compared with libraries (e.g., NIST) for tentative identification of byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the final product and any isolated byproducts. The chemical shifts and coupling constants will provide detailed information about the molecular structure.
Data Presentation
Table 1: Potential Byproducts and their Identification
stability issues of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-((4-Amino-2-methyl-5-nitrophenyl)am...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol?
A1: For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a dry environment at 2-8°C. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is also recommended.
Q2: My stock solution of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol has changed color. What could be the cause?
A2: A change in the color of your solution is a common indicator of compound degradation. This can be caused by several factors, including:
Photodegradation: Exposure to light, especially UV light, can cause degradation of nitroaromatic compounds.
Oxidation: The amino groups in the molecule are susceptible to oxidation from atmospheric oxygen or other oxidizing agents in the solution, which can lead to the formation of colored impurities.
pH Instability: Extreme pH conditions can catalyze degradation reactions.
It is recommended to prepare fresh solutions for your experiments and to always store stock solutions protected from light at low temperatures.
Q3: What solvents are recommended for dissolving 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol?
A3: While specific solubility data is limited, compounds with similar structures are often soluble in organic solvents such as DMSO, DMF, and ethanol. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium. Be mindful of the final concentration of the organic solvent in your assay to avoid any solvent-induced artifacts.
Q4: Is 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol sensitive to light?
A4: Yes, due to the presence of the nitroaromatic group, this compound is likely to be photosensitive.[1][2] It is crucial to handle the solid compound and its solutions in a low-light environment. Use amber-colored vials or wrap containers with aluminum foil to protect them from light exposure.[2][3]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Inconsistent or lower-than-expected experimental results.
Compound degradation in solution.
Prepare fresh stock solutions before each experiment. Store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles. Perform a quick purity check of your stock solution using a suitable analytical method like HPLC if you suspect degradation.
Precipitation observed upon dilution of stock solution into aqueous buffer.
Poor aqueous solubility of the compound.
Decrease the final concentration of the compound. Maintain a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final working solution. Ensure the final co-solvent concentration is compatible with your experimental system. Perform a stepwise dilution to gradually introduce the compound to the aqueous environment.
Development of an unexpected color in the reaction mixture.
Oxidation of the compound or reaction with components in the medium.
Degas your buffers to remove dissolved oxygen. Consider adding an antioxidant to your solution if compatible with your experimental setup. Evaluate the compatibility of the compound with all components of your reaction mixture.
Baseline drift or appearance of unexpected peaks in HPLC analysis.
On-column degradation or presence of impurities.
Ensure the mobile phase pH is compatible with the compound's stability. Use a guard column to protect the analytical column. Analyze a freshly prepared sample to confirm if the impurities are from degradation or the original material.
Data Presentation
Table 1: Illustrative Stability of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol in Solution Under Different Conditions.
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Condition
Solvent
Incubation Time (hours)
Purity (%)
Appearance
Room Temperature, Ambient Light
DMSO
0
99.5
Clear yellow solution
24
85.2
Darker yellow solution
48
70.1
Brownish-yellow solution
Room Temperature, Protected from Light
DMSO
0
99.5
Clear yellow solution
24
98.1
Clear yellow solution
48
96.5
Slight deepening of yellow color
4°C, Protected from Light
DMSO
0
99.5
Clear yellow solution
24
99.2
Clear yellow solution
48
99.0
Clear yellow solution
pH 4, Room Temperature, Protected from Light
5% DMSO in Acetate Buffer
0
99.4
Clear yellow solution
24
95.3
Light yellow solution
pH 7, Room Temperature, Protected from Light
5% DMSO in Phosphate Buffer
0
99.5
Clear yellow solution
24
98.0
Clear yellow solution
pH 9, Room Temperature, Protected from Light
5% DMSO in Borate Buffer
0
99.3
Clear yellow solution
24
92.1
Yellow-orange solution
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to identify potential degradation products.[4][5][6]
Objective: To investigate the stability of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
Materials:
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
HPLC grade acetonitrile and water
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Methanol
HPLC system with a UV detector
pH meter
Photostability chamber
Oven
Procedure:
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep the solution at 60°C for 24 hours.
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep the solution at 60°C for 24 hours.
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours.
Photolytic Degradation: Expose the stock solution in a transparent container to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
Thermal Degradation: Keep the stock solution in an oven at 60°C for 48 hours. A control sample should be stored at the recommended storage condition (2-8°C).
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining compound and to profile any degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for the compound.
Technical Support Center: Optimizing Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-((4-Amino-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol?
A1: The most probable synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a substituted chloronitroaniline, likely 4-chloro-2-methyl-5-nitroaniline, with ethanolamine. The ethanolamine acts as a nucleophile, displacing the chloride on the aromatic ring.
Q2: What are the key reaction parameters to control for this synthesis?
A2: The key parameters to optimize are reaction temperature, reaction time, solvent, and the molar ratio of reactants. A base may also be used to scavenge the HCl generated during the reaction.
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include the formation of dialkylation products where two molecules of the chloronitroaniline react with one molecule of ethanolamine, or reaction at the existing amino group on the phenyl ring, although this is less likely due to steric hindrance and electronic effects.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete.
Q5: What is the recommended purification method for the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If impurities are difficult to remove by recrystallization, column chromatography on silica gel is a recommended alternative.
Troubleshooting Guides
Problem ID
Issue
Potential Cause(s)
Suggested Solution(s)
RXN-001
Low or no product yield
1. Reaction temperature is too low.2. Reaction time is insufficient.3. Inactive starting material.4. Poor choice of solvent.
1. Increase the reaction temperature in increments of 10°C.2. Extend the reaction time, monitoring progress by TLC.3. Check the purity of the starting materials.4. Screen different polar aprotic solvents like DMF, DMSO, or n-butanol.
RXN-002
Formation of multiple products (observed by TLC)
1. Reaction temperature is too high, leading to side reactions.2. Incorrect molar ratio of reactants, leading to side products.
1. Lower the reaction temperature.2. Use a slight excess of ethanolamine to favor the desired monosubstitution.
PUR-001
Product is difficult to purify or isolate
1. Presence of highly polar impurities.2. Product is an oil instead of a solid.
1. Wash the crude product with water to remove any water-soluble impurities before recrystallization.2. If recrystallization fails, perform column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
PUR-002
Product is contaminated with starting material
1. Incomplete reaction.
1. Extend the reaction time or increase the temperature.2. Use a slight excess of the nucleophile (ethanolamine).
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Yield
Parameter
Condition A
Condition B
Condition C
Expected Outcome
Temperature
80°C
100°C
120°C
Higher temperatures generally increase the reaction rate, but may also lead to more side products. An optimal temperature needs to be determined experimentally.
Ethanolamine (molar eq.)
1.1
2.0
3.0
Using a larger excess of ethanolamine can help drive the reaction to completion and minimize starting material in the final product.
Solvent
Ethanol
n-Butanol
DMF
A higher boiling point, polar aprotic solvent like n-butanol or DMF may lead to a faster reaction and higher yield compared to ethanol.[1]
Experimental Protocols
Detailed Methodology for the Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
This protocol is adapted from the synthesis of a similar compound, 2-((2-Nitrophenyl)amino)ethanol.[1]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methyl-5-nitroaniline (1.0 eq).
Solvent and Reactant Addition: Add a suitable solvent such as n-butanol, followed by the addition of ethanolamine (2.0-3.0 eq).
Reaction: Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 4-8 hours.
Monitoring: Monitor the progress of the reaction by TLC.
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
Isolation: Take up the residue in water and extract with an organic solvent like ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Final Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Technical Support Center: Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Welcome to the technical support guide for the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for re...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and process development professionals. Our goal is to equip you with the expertise to anticipate, identify, and resolve common challenges encountered during this synthesis, ensuring high yield and purity.
The synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of a 4-halo-2-methyl-5-nitroaniline substrate, such as 4-chloro-2-methyl-5-nitroaniline, with 2-aminoethanol (monoethanolamine). The electron-withdrawing nitro group in the para position to the leaving group (halide) and ortho to the existing amino group strongly activates the aromatic ring for nucleophilic attack by the primary amine of 2-aminoethanol.[1][2]
While this reaction is generally robust, several side reactions can occur, leading to reduced yields and complex purification challenges. This guide is structured to address these specific issues head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, their probable causes, and validated solutions.
Issue 1: Low Yield of the Desired Product
Low or inconsistent yields are a frequent challenge. The root cause often lies in suboptimal reaction conditions or degradation of starting materials.
Potential Cause
Explanation
Recommended Solution
Incomplete Reaction
The reaction may not have reached completion due to insufficient time, low temperature, or inadequate mixing. The SNAr reaction's rate-determining step is the initial nucleophilic attack, which can be slow if not properly optimized.[3]
Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time or incrementally increase the temperature (e.g., in 5-10 °C steps) until starting material is consumed. Ensure vigorous stirring, especially in heterogeneous mixtures.
Degradation of Starting Material
The starting material, 4-halo-2-methyl-5-nitroaniline, can be susceptible to decomposition, particularly at elevated temperatures or in the presence of strong bases.
Protocol: Use freshly purified starting materials. If a strong base is used to deprotonate the 2-aminoethanol, add it slowly at a lower temperature before introducing the aryl halide. Consider using a milder base like K₂CO₃ or NaHCO₃.
Sub-optimal Solvent Choice
The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.[4]
Protocol: If using protic solvents like ethanol, consider switching to a polar aprotic solvent such as DMF or DMSO to enhance reaction rates. If the nucleophile (2-aminoethanol) is used as the solvent, ensure the temperature is high enough for the reaction to proceed but low enough to prevent thermal degradation.
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts is the most common cause of purification difficulties. The following are the most probable side reactions and impurities.
While the primary amine of 2-aminoethanol is a stronger nucleophile than the hydroxyl group, competitive O-arylation can occur, especially under basic conditions, leading to the formation of an ether byproduct.
Mechanism: The hydroxyl group of either the 2-aminoethanol reactant or the product's ethanol tail can be deprotonated, creating an alkoxide that acts as a nucleophile. This alkoxide can then attack another molecule of the 4-halo-2-methyl-5-nitroaniline.
Identification: This byproduct will have a higher molecular weight and different polarity. It can be detected by LC-MS and NMR (presence of an ether linkage signal).
Mitigation Strategy:
Control Stoichiometry: Use a slight excess of 2-aminoethanol to favor the N-arylation reaction.
Temperature Control: Higher temperatures can favor O-arylation. Run the reaction at the lowest effective temperature.
pH Control: Avoid using excessively strong bases. A mild base is often sufficient to scavenge the HX formed during the reaction without significantly deprotonating the hydroxyl group.
A second molecule of the aryl halide can react with the secondary amine of the desired product, leading to a high-molecular-weight impurity.
Mechanism: The secondary amine of the product, 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, can act as a nucleophile and attack another molecule of 4-halo-2-methyl-5-nitroaniline.
Identification: This impurity will have a significantly higher molecular weight (approximately double that of the starting aryl halide). It can be readily identified by LC-MS.
Mitigation Strategy:
Molar Ratio: Use a larger excess of 2-aminoethanol (e.g., 3-5 equivalents) to ensure the aryl halide is more likely to react with the primary amine of the reactant rather than the secondary amine of the product.
Slow Addition: Add the 4-halo-2-methyl-5-nitroaniline slowly to a solution of 2-aminoethanol. This maintains a high concentration of the primary amine nucleophile relative to the aryl halide throughout the reaction.
Impurities such as aminoquinoxalines have been reported in the synthesis of the closely related hair dye, HC Red No. 3.[5] This suggests that intramolecular or intermolecular condensation reactions can occur, likely under harsh conditions.
Mechanism: The formation of these complex heterocyclic structures may involve oxidative coupling or other condensation pathways between the aniline and nitro functionalities, particularly at high temperatures or in the presence of certain metal catalysts or oxidizing agents.
Identification: These byproducts often have distinct chromophores and can be detected by UV-Vis spectroscopy and LC-MS. Their structures can be complex and may require advanced NMR techniques for full characterization.
Mitigation Strategy:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Temperature Control: Avoid excessive heating.
Purify Starting Materials: Ensure starting materials are free from metallic impurities that could catalyze side reactions.
Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for impurity identification.
Frequently Asked Questions (FAQs)
Q1: What is the best leaving group for this reaction: Fluoro, Chloro, or Bromo?
A1: In SNAr reactions, the reactivity order is often F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, not the breaking of the C-X bond.[6] Fluorine, being the most electronegative halogen, makes the ipso-carbon more electrophilic and thus more susceptible to attack. Therefore, 4-fluoro-2-methyl-5-nitroaniline would be the most reactive substrate, allowing for milder reaction conditions. However, 4-chloro-2-methyl-5-nitroaniline is often used due to its lower cost and adequate reactivity.[7]
Q2: Is a base absolutely necessary for this reaction?
A2: While the reaction can proceed without an added base, it is highly recommended. The reaction generates one equivalent of a hydrohalic acid (e.g., HCl). This acid will protonate the most basic site, which is the primary amino group of the 2-aminoethanol reactant, converting it into a non-nucleophilic ammonium salt and effectively stopping the reaction. Using a base (e.g., K₂CO₃, Et₃N, or even an excess of 2-aminoethanol itself) neutralizes this acid, allowing the reaction to proceed to completion.
Q3: My product is a dark, oily substance that is difficult to crystallize. What purification strategy do you recommend?
A3: Arylamino ethanol derivatives can often be oils or low-melting solids.[8] If direct crystallization from a single solvent (like ethanol or isopropanol) fails, consider the following:
Column Chromatography: This is the most effective method for removing structurally similar impurities. A silica gel column using a gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is a good starting point.
Acid-Base Extraction: As your product has a basic amino group, you can dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
Salt Formation and Crystallization: Convert the oily product to its hydrochloride or sulfate salt by treating a solution of the base with the corresponding acid. These salts often have higher melting points and are more likely to be crystalline solids that can be purified by recrystallization.
Q4: I am concerned about nitrosamine impurities. How can I avoid them?
A4: The product is a secondary amine and is susceptible to nitrosation, especially if residual nitrite is present from the synthesis of the nitroaniline starting material.[9]
Avoid Nitrosating Agents: Ensure the reaction is not conducted under acidic conditions where a source of nitrite (NO₂⁻) is present.
Purification: Thoroughly purify the final product to remove any potential nitrosamine impurities.
Storage: Store the final compound in a cool, dark place, away from nitrogen oxides (NOx) in the atmosphere.
Reaction Pathway Overview
Caption: Desired synthesis pathway and key side reactions.
By understanding the underlying mechanisms of the SNAr reaction and anticipating the common side products, researchers can optimize their synthetic protocols to achieve higher yields and purity of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
References
Reinheimer, J. D., et al. "Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
International Agency for Research on Cancer. "HC Red No. 3." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57, 1993. [Link]
NICNAS. "HC Red 3 and HC Red 7: Human health tier II assessment." National Industrial Chemicals Notification and Assessment Scheme, 2018. [Link]
Cosmetics Info. "HC Red No. 3." CosmeticsInfo.org. [Link]
Ośmiałowski, B., et al. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices." Molecules, 2020. [Link]
Wikipedia. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. [Link]
Google Patents. "EP2910544A1 - 2-(ethylamino)ethanol production method."
Google Patents. "Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol."
Jadhav, J. D., et al. "QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES." International Journal of Pharmaceutical and Phytopharmacological Research, 2015.
Chemistry LibreTexts. "Nucleophilic Substitutions on Aromatic Systems." [Link]
Reddy, C. R., et al. "Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids." Organic Letters, 2004. [Link]
Scientific Committee on Consumer Safety. "Opinion of the Scientific Committee on Consumer Safety on HC Red n° 3 (B50)." European Commission, 2010. [Link]
Peng, B., et al. "Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines." The Journal of Organic Chemistry, 2011.
Kumar, V., et al. "Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration." International Journal for Parasitology: Drugs and Drug Resistance, 2016. [Link]
PubChem. "4-Chloro-2-nitroaniline." National Center for Biotechnology Information. [Link]
Organometallics and Catalysis Group. "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents." IQS Directory. [Link]
Navigating the Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol: A Technical Support Hub
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for overcoming common challenges encountered during the synthesis of 2-((4-Amino-2-methyl-5-nitrop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming common challenges encountered during the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. This valuable intermediate, often utilized in the development of pharmaceutical compounds and as a component in dye manufacturing, presents unique hurdles when transitioning from laboratory-scale experiments to large-scale production. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate a smooth and efficient synthesis process.
Troubleshooting Guide
Scaling up the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, which typically proceeds via a nucleophilic aromatic substitution (SNA) reaction, can introduce a variety of issues that may not be apparent at the bench scale. This guide addresses the most common problems, their potential causes, and actionable solutions.
Problem ID
Issue
Potential Cause(s)
Suggested Solution(s)
YLD-001
Low Product Yield
- Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal solvent or base selection, hindering the nucleophilic attack.- Degradation of starting material or product under harsh reaction conditions.- Inefficient purification leading to product loss.
- Gradually increase reaction temperature and monitor progress by TLC or HPLC.- Screen different solvents (e.g., ethanol, n-butanol, DMF) and bases (e.g., K₂CO₃, Et₃N, DBU) to find the optimal combination.- Consider using a milder base or lowering the reaction temperature to minimize degradation.- Optimize the recrystallization solvent system or explore alternative purification methods like column chromatography.
PUR-001
Presence of Impurities and By-products
- Formation of positional isomers due to competing reaction sites on the aromatic ring.- Unreacted starting materials remaining in the final product.- Formation of di-substituted by-products where the aminoethanol reacts twice.- Thermal degradation products from excessive heat.
- Optimize the reaction temperature and choice of base to improve regioselectivity.- Ensure the reaction goes to completion by extending the reaction time or using a slight excess of one reactant.- Adjust the stoichiometry of the reactants to disfavor di-substitution.- Maintain strict temperature control throughout the reaction and work-up.
SCL-001
Poor Reaction Control at Scale
- Exothermic reaction leading to temperature spikes and runaway reactions.- Inefficient mixing in larger reactors, resulting in localized "hot spots" and uneven reaction progress.- Challenges with solid handling and transfers at a larger scale.
- Implement controlled, portion-wise addition of reagents to manage the exotherm.- Ensure adequate agitation and use a reactor with appropriate baffles for efficient mixing.- Select a solvent in which all reactants and intermediates are sufficiently soluble at the reaction temperature.
ISO-001
Difficult Product Isolation
- Product oiling out during crystallization instead of forming a solid.- Co-precipitation of impurities with the desired product.- Fine particle size of the product, making filtration difficult and slow.
- Screen a variety of solvent systems for recrystallization.- Employ a multi-step purification process, such as a wash with a non-polar solvent before recrystallization.- Optimize the cooling rate during crystallization to encourage the formation of larger crystals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol?
The most prevalent method is the nucleophilic aromatic substitution (SNA) of a suitable precursor, typically 4-chloro-2-methyl-5-nitroaniline, with 2-aminoethanol. The reaction is generally carried out in the presence of a base and a suitable solvent.
Q2: How can I minimize the formation of isomeric by-products?
The formation of positional isomers is a common challenge in the synthesis of substituted anilines. To favor the desired isomer, careful control of reaction temperature is crucial. Additionally, the choice of base can influence the regioselectivity of the reaction. Screening different bases may be necessary to optimize the isomeric ratio.
Q3: What are the key safety considerations when scaling up this synthesis?
The reaction can be exothermic, so it is critical to have robust temperature control and an adequate cooling system for the reactor. Nitroaromatic compounds can be thermally unstable and may decompose energetically at elevated temperatures; therefore, it is essential to avoid excessive heat. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the formation of the product during the reaction. For more quantitative analysis and to assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Experimental Protocols
Synthesis of 2-((2-Nitrophenyl)amino)ethanol (Model Protocol)
Materials:
1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)
2-aminoethanol (116.3 g, 1.904 mol)
n-Butanol (400 mL)
Water
Ether
Brine
Procedure:
A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is heated under reflux for 6 hours.
The reaction mixture is then concentrated under reduced pressure.
The residue is taken up in water and extracted with ether.
The combined organic phases are washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated to yield the crude product.
The crude product can be further purified by recrystallization.
Note: For the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, the starting material would be 4-chloro-2-methyl-5-nitroaniline. The reaction conditions, including solvent, base, temperature, and reaction time, would need to be optimized for this specific substrate.
Visualizing the Process
To aid in understanding the synthesis and troubleshooting logic, the following diagrams are provided.
Caption: General workflow for the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Caption: A logical decision tree for troubleshooting common synthesis issues.
Technical Support Center: Degradation of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for studying the degradation pathways of 2...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for studying the degradation pathways of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (CAS: 82576-75-8), a compound commonly used in cosmetic formulations such as hair dyes.[1][2][3]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the experimental analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and its degradation products.
Q1: What are the likely primary degradation pathways for this compound?
A1: While specific studies on this exact molecule are limited, based on its structure as a nitroaromatic amine, two primary degradation routes are expected:
Reductive Pathway: The electron-withdrawing nitro group can be reduced to a nitroso, then a hydroxylamino, and finally an amino group. This is a common pathway for nitroaromatic compounds under anaerobic conditions, often mediated by microbial nitroreductases.[4][5]
Oxidative Pathway: Under aerobic conditions, microbial dioxygenase or monooxygenase enzymes may hydroxylate the aromatic ring, leading to ring cleavage.[4][5] Another possibility is the oxidation of the ethanol side chain.
Q2: I'm observing poor peak shape and tailing during HPLC analysis of the parent compound. What could be the cause?
A2: Poor chromatographic performance for aromatic amines is a common issue. Potential causes and solutions include:
Secondary Silanol Interactions: The basic amine groups can interact with acidic silanol groups on the surface of C18 columns.
Solution: Use an end-capped column or a column specifically designed for polar compounds. Adding a small amount of a competing amine, like triethylamine (0.1%), to the mobile phase can also help.
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the compound.
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine groups to ensure a single ionic form.
Metal Chelation: The compound may chelate with trace metals in the HPLC system or column.
Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 50 µM) to the mobile phase.
Q3: I am having difficulty detecting and identifying degradation products by mass spectrometry. What are some troubleshooting steps?
A3: The detection of unknown metabolites can be challenging. Consider the following:
Ionization Mode: The parent compound and its likely degradation products (e.g., the reduced amine) should ionize well in positive ion mode electrospray ionization (ESI+). However, some ring-cleavage products might be more acidic and detectable in negative ion mode (ESI-).
In-source Fragmentation: Nitroaromatic compounds can sometimes be unstable in the mass spectrometer source.
Solution: Start with gentle source conditions (e.g., lower cone voltage) and gradually increase to find the optimal setting that provides a clear molecular ion.
Low Concentration of Products: Degradation may be slow, or products may be transient.
Solution: Concentrate your sample before analysis. Also, perform a time-course experiment to identify the optimal time point for detecting intermediates.
Q4: My microbial degradation experiment shows no loss of the parent compound. What could be wrong?
A4: Nitroaromatic compounds are known for their recalcitrance to biodegradation.[6] Possible reasons for a lack of degradation include:
Toxicity: The parent compound or its initial degradation products might be toxic to the microorganisms at the concentration used.[6]
Solution: Perform a toxicity assay and run the degradation experiment at a sub-lethal concentration.
Lack of Acclimation: The microbial consortium may not have the necessary enzymes to degrade the compound.
Solution: Use a microbial culture that has been previously exposed to nitroaromatic compounds or source microorganisms from a contaminated site.
Sub-optimal Conditions: The pH, temperature, or nutrient availability may not be ideal for microbial activity.
Solution: Optimize these parameters for the specific microbial culture being used.
Quantitative Data Summary
Experimental Condition
Half-life (t½) (hours)
Initial Degradation Rate (µM/hr)
Major Metabolite(s) Identified
% Degradation at 24h
Aerobic, Microbial Consortium A
18
5.2
M1, M2
60
Anaerobic, Microbial Consortium B
8
11.5
M3
95
Photodegradation (UVA, 365 nm)
4
22.1
M4, M5
>99
Abiotic Control (dark, sterile)
>200
<0.1
None
<1
M1, M2, etc. are placeholders for identified degradation products.
Experimental Protocols
Protocol 1: Microbial Degradation Assay
This protocol outlines a batch experiment to assess the microbial degradation of the target compound.
Preparation of Media: Prepare a minimal salts medium (MSM) appropriate for the chosen microbial culture. Dispense 100 mL of MSM into 250 mL Erlenmeyer flasks.
Inoculation: Inoculate the flasks with the microbial culture (e.g., activated sludge, a specific bacterial strain) to a final optical density at 600 nm (OD₆₀₀) of 0.1.
Spiking of Compound: Add 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol from a concentrated stock solution (in a suitable solvent like methanol or DMSO) to a final concentration of 50 µM. Ensure the solvent concentration is below 0.1% (v/v).
Incubation: Incubate the flasks on a rotary shaker (150 rpm) at a controlled temperature (e.g., 30°C). For anaerobic experiments, purge the flasks with nitrogen gas before sealing.
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw 1 mL aliquots.
Sample Preparation: Immediately quench any biological activity by adding 10 µL of a strong acid (e.g., 1 M HCl) or by centrifuging the sample at high speed (e.g., 13,000 x g for 5 minutes) and collecting the supernatant.
Analysis: Analyze the samples by HPLC-UV or HPLC-MS/MS to quantify the parent compound and identify degradation products.
Protocol 2: HPLC-MS Method for Analysis
This protocol provides a starting point for the analysis of the parent compound and its potential metabolites.
Instrumentation: High-Performance Liquid Chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-22 min: 5% B
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
MS Detection:
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
Scan Range: m/z 50-500.
Data Acquisition: Full scan for metabolite discovery and targeted MS/MS for quantification of the parent compound.
Visualizations: Pathways and Workflows
Hypothetical Degradation Pathways
The following diagram illustrates the plausible initial steps in the degradation of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Caption: Plausible reductive and oxidative degradation pathways.
Experimental Workflow
This diagram outlines the logical flow of a typical degradation study.
Caption: General experimental workflow for degradation studies.
Technical Support Center: Catalyst Selection for Efficient 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the efficient synthesis of 2-((4-Amino-2-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the efficient synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, a key intermediate in various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol?
A1: The synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol typically involves the reaction of 4-chloro-2-methyl-5-nitroaniline with ethanolamine. There are three main approaches for this C-N bond formation:
Uncatalyzed Nucleophilic Aromatic Substitution (SNAr): This is a direct reaction, often requiring elevated temperatures. The electron-withdrawing nitro group on the aromatic ring activates it for nucleophilic attack by ethanolamine.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile and efficient method for forming C-N bonds, utilizing a palladium catalyst and a suitable phosphine ligand.[1]
Copper-Catalyzed Ullmann Condensation: This classic method employs a copper catalyst, often in the presence of a ligand, to facilitate the amination reaction. It can be a more cost-effective alternative to palladium catalysis.
Q2: Which catalyst system is the most efficient for this synthesis?
A2: The "most efficient" catalyst depends on your specific experimental goals, such as desired reaction time, yield, cost, and available equipment. Below is a comparative summary of potential catalytic systems.
Q3: Can microwave irradiation improve the reaction efficiency?
A3: Yes, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields for all three synthetic routes.[2][3] Microwave heating provides rapid and uniform heating of the reaction mixture.[2]
Q4: What are common side reactions to be aware of?
A4: Potential side reactions include:
Dialkylation of the primary amino group: The free amino group on the 4-chloro-2-methyl-5-nitroaniline starting material could potentially react with another molecule of the aryl chloride.
O-arylation of ethanolamine: In some cases, particularly with copper catalysis, the hydroxyl group of ethanolamine can compete with the amino group in the arylation reaction, leading to an ether byproduct.[4]
Hydroxylation of the aryl halide: In the presence of a strong base and water, the starting aryl chloride may be hydrolyzed to the corresponding phenol.
Catalyst deactivation: Impurities in reagents or solvents can poison the catalyst, leading to low conversion.[5]
Q5: How can I purify the final product?
A5: Purification of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol typically involves the following steps after the reaction is complete:
Workup: The reaction mixture is cooled, and the product is often precipitated by adding water or an anti-solvent.
Filtration: The solid product is collected by filtration and washed to remove inorganic salts and residual solvent.
Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol, to achieve high purity.
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed for further purification.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Potential Cause
Troubleshooting Steps
Inactive Catalyst (Catalyzed Reactions)
Ensure the catalyst and ligand are fresh and have been stored under an inert atmosphere. For Pd-catalyzed reactions, consider using a pre-catalyst to ensure the active Pd(0) species is generated.[5]
Insufficient Reaction Temperature (Uncatalyzed SNAr)
Increase the reaction temperature. SNAr reactions often require high temperatures to proceed at a reasonable rate.
Inappropriate Base (Catalyzed Reactions)
The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K3PO4 are common. For Ullmann reactions, K2CO3 or Cs2CO3 are often used. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
Poor Solvent Choice
Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, or DMF.
Oxygen Contamination (Catalyzed Reactions)
Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5]
Issue 2: Formation of Significant Byproducts
Potential Cause
Troubleshooting Steps
O-Arylation Side Product (Especially in Ullmann Condensation)
The choice of ligand can influence N- vs. O-selectivity. For copper-catalyzed reactions, ligands like 1,10-phenanthroline can sometimes favor O-arylation. Consider screening different ligands.[4]
Dialkylation of the Primary Amine
Use a slight excess of ethanolamine to favor the desired mono-arylation product.
Dehalogenation of Starting Material
This can occur in the presence of a palladium catalyst and a hydrogen source. Ensure anhydrous conditions and consider a different ligand or base.
Data Presentation: Comparison of Synthetic Methods
Method
Catalyst/Ligand
Base
Solvent
Temp (°C)
Time
Yield (%)
Notes
Uncatalyzed SNAr
None
None
n-Butanol
Reflux
6 h
~75
Based on a similar reaction with 1-chloro-2-nitrobenzene.[6]
Buchwald-Hartwig
Pd(OAc)2 / XPhos
K3PO4
Toluene
100-120
2-12 h
>85
General conditions for amination of electron-deficient aryl chlorides. Microwave irradiation can reduce time to 10-30 min.[1][3]
Ullmann Condensation
CuI / L-proline
K2CO3
DMSO
100-130
12-24 h
70-90
L-proline is a common and effective ligand for Ullmann C-N coupling.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination (Illustrative)
To an oven-dried reaction vessel, add 4-chloro-2-methyl-5-nitroaniline (1.0 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and K3PO4 (2.0 eq).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add anhydrous, degassed toluene via syringe.
Add ethanolamine (1.2 eq) via syringe.
Heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Comparative Purity Analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol by HPLC and Alternative Methods
For researchers and professionals in drug development and chemical synthesis, establishing the purity of intermediates is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient (...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and chemical synthesis, establishing the purity of intermediates is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, a key intermediate. The performance of HPLC is compared with other analytical techniques, supported by illustrative experimental data and detailed methodologies.
The Central Role of HPLC in Purity Validation
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for substituted nitroanilines.[1] Its high resolution and sensitivity allow for the accurate quantification of the main compound and its impurities.[2] A validated HPLC assay is a cornerstone of a Certificate of Analysis for an API, providing confidence in its quality.[3]
Comparison of Purity Validation Methods
While HPLC is a primary tool, a comprehensive understanding of its performance relative to other common analytical techniques is essential. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle
Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Quantitative determination based on the integrated signal intensity of specific nuclei (e.g., ¹H) relative to a certified internal standard.
Applicability to Analyte
Highly suitable for non-volatile and thermally labile compounds like the target molecule.[1]
Potentially challenging due to the low volatility and potential for thermal degradation of the analyte.
Applicable for soluble compounds; provides structural confirmation and quantification without a reference standard of the analyte itself.
Primary Use
Quantification of the main component and separation of non-volatile impurities and closely related structural isomers.[2][4]
Ideal for the detection and quantification of residual solvents and volatile impurities.[4]
Absolute purity determination and structural elucidation.
Resolution
High resolution for separating structurally similar compounds.[4]
Excellent resolution for volatile compounds.
Lower resolution for complex mixtures compared to chromatographic techniques.
Sensitivity
High sensitivity, often in the ppm range, depending on the detector.[5]
Very high sensitivity, particularly for volatile organic compounds.
Generally lower sensitivity compared to HPLC and GC-MS.
Advantages
Robust, versatile, and widely available in pharmaceutical labs.[6]
High specificity due to mass detection; excellent for identifying unknown volatile impurities.
Provides absolute quantification without the need for a specific analyte reference standard; gives structural information.
Limitations
Requires a reference standard for each impurity for accurate quantification.
Not suitable for non-volatile or thermally labile compounds.[4]
Lower sensitivity; can be complex to interpret with overlapping signals in impure samples.
Illustrative Purity Analysis Data by HPLC
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol against a reference standard.
Compound
Retention Time (min)
Peak Area (%) - Synthesized Batch
Peak Area (%) - Reference Standard
Impurity A (Starting Material)
4.2
0.18
Not Detected
Impurity B (Positional Isomer)
5.5
0.35
Not Detected
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
6.8
99.45
>99.9
Impurity C (Degradation Product)
7.9
0.02
Not Detected
This data is for illustrative purposes and may vary based on specific synthesis and chromatographic conditions.
Experimental Protocols
Reversed-Phase HPLC Method
This section details a robust RP-HPLC method for the purity analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
1. Instrumentation and Columns:
HPLC System: A standard HPLC system equipped with a UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic nitro compounds.
2. Reagents and Solutions:
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
Mobile Phase B: HPLC-grade acetonitrile with 0.1% trifluoroacetic acid (TFA).
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
3. Chromatographic Conditions:
Mobile Phase Gradient: A gradient elution is often employed to ensure the separation of compounds with different polarities. A typical gradient could be:
0-2 min: 20% B
2-15 min: 20% to 70% B
15-17 min: 70% B
17.1-20 min: 20% B (column re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detection Wavelength: UV detection at 254 nm is suitable for aromatic compounds.[4]
Injection Volume: 10 µL.
4. Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Conclusion
High-Performance Liquid Chromatography provides a reliable, robust, and highly suitable method for the purity validation of synthesized 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. Its ability to resolve and quantify non-volatile impurities and closely related substances offers a significant advantage.[1] While qNMR is a valuable orthogonal technique for absolute purity determination and GC-MS is superior for analyzing volatile impurities, HPLC remains the cornerstone for routine quality control in most research and development laboratories due to its optimal balance of resolution, sensitivity, and accessibility. The detailed protocol and comparative data presented in this guide support the use of HPLC as the primary method for ensuring the purity of this and similar aromatic intermediates.
Comparative NMR Analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and two structurally related compounds. Due to the limited availability of experimental NMR data in peer-reviewed literature, this comparison is based on computationally predicted spectra. The guide outlines the expected spectral features, offers a standardized protocol for experimental data acquisition, and presents a logical workflow for NMR analysis.
Predicted NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and two alternative compounds: 2-((4-Amino-5-nitrophenyl)amino)ethanol and 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. These predictions were generated using reputable NMR prediction software and are intended to serve as a reference for spectral interpretation.
Disclaimer: The following data are predicted and have not been experimentally verified. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Proton Assignment
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
2-((4-Amino-5-nitrophenyl)amino)ethanol
2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol
H-3
~7.85 (s)
~7.90 (d, J≈2.5 Hz)
~7.95 (s)
H-6
~6.20 (s)
~6.15 (d, J≈9.0 Hz)
~6.30 (s)
-NH- (ethanolamine)
~6.80 (t, J≈5.5 Hz)
~6.75 (t, J≈5.5 Hz)
~6.90 (t, J≈5.5 Hz)
-NH₂
~5.90 (s, broad)
~5.85 (s, broad)
~6.00 (s, broad)
-CH₂- (adjacent to NH)
~3.40 (q, J≈6.0 Hz)
~3.35 (q, J≈6.0 Hz)
~3.45 (q, J≈6.0 Hz)
-CH₂- (adjacent to OH)
~3.60 (t, J≈6.0 Hz)
~3.55 (t, J≈6.0 Hz)
~3.65 (t, J≈6.0 Hz)
-OH
~4.80 (t, J≈5.5 Hz)
~4.75 (t, J≈5.5 Hz)
~4.85 (t, J≈5.5 Hz)
-CH₃
~2.10 (s)
-
-
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Carbon Assignment
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
2-((4-Amino-5-nitrophenyl)amino)ethanol
2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol
C-1
~148.0
~149.0
~147.5
C-2
~118.0
~112.0
~110.0
C-3
~135.0
~136.0
~135.5
C-4
~140.0
~142.0
~141.0
C-5
~125.0
~126.0
~124.0
C-6
~108.0
~105.0
~109.0
-CH₂- (adjacent to NH)
~45.0
~45.5
~44.5
-CH₂- (adjacent to OH)
~60.0
~60.5
~59.5
-CH₃
~17.0
-
-
Experimental Protocols
For researchers intending to acquire experimental NMR data for these or similar compounds, the following protocol is recommended.
1. Sample Preparation:
Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (e.g., -NH₂, -OH), allowing for their observation.
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), if required by the experiment.
2. NMR Instrument Parameters:
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
¹H NMR:
Pulse Sequence: Standard single-pulse experiment.
Spectral Width: 12-15 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR:
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
Spectral Width: 200-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more, depending on the sample concentration and the presence of quaternary carbons.
3. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis and interpretation of a novel compound, such as 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
A Comparative Guide to the Mass Spectrometry Analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the mass spectrometry analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, a compound of interest in var...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometry analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, a compound of interest in various research and development sectors. Due to the limited availability of direct experimental data for this specific analyte in publicly accessible literature, this document presents a predictive analysis based on its chemical structure and established fragmentation patterns of related molecules. This guide also offers a comparative look at alternative analytical techniques, supported by hypothetical experimental data and detailed protocols to aid in methodological selection and implementation.
Predicted Mass Spectrometry Data
The mass spectrometric analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is anticipated to yield distinct molecular ions and fragment ions that are characteristic of its structure. The compound has a molecular formula of C9H13N3O3 and a monoisotopic mass of 211.09569 Da[1]. The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent molecule and its key fragments under electron ionization (EI).
Predicted Ion
m/z (Predicted)
Adduct/Fragment Type
Predicted Collision Cross Section (Ų)
[M+H]+
212.10297
Protonated Molecule
142.1
[M+Na]+
234.08491
Sodiated Molecule
148.7
[M-H]-
210.08841
Deprotonated Molecule
144.5
[M]+
211.09514
Molecular Ion
139.0
[M-H2O]+
193.0900
Loss of Water
Not available
[M-CH2OH]+
180.0800
Alpha-cleavage
Not available
[C7H8N3O3]+
182.0566
Fragmentation of ethylamino group
Not available
Data derived from the known molecular weight and common fragmentation patterns of alcohols and aromatic nitro compounds[1][2][3]. Collision cross-section data is predicted[1].
This protocol outlines a hypothetical gas chromatography-mass spectrometry (GC-MS) method for the analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
1. Sample Preparation:
Dissolve 1 mg of the compound in 1 mL of methanol to prepare a 1 mg/mL stock solution.
Perform serial dilutions with methanol to prepare working standards of 1, 5, 10, 25, and 50 µg/mL.
For complex matrices (e.g., plasma, tissue homogenate), a liquid-liquid extraction or solid-phase extraction would be necessary to isolate the analyte.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Inlet Temperature: 280°C.
Injection Volume: 1 µL.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 150°C, hold for 1 minute.
Ramp: 15°C/min to 300°C.
Hold: 5 minutes at 300°C.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-450.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
3. Data Analysis:
Identify the analyte peak based on its retention time.
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (if available) or by analyzing the fragmentation pattern.
Quantify the analyte using a calibration curve generated from the working standards.
Experimental workflow for GC-MS analysis.
Predicted Fragmentation Pathway
The fragmentation of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol under EI is expected to proceed through several key pathways, primarily involving the ethanol side chain and the nitro group.
A Comparative Guide to the Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two plausible and efficient synthetic methodologies for the preparation of 2-((4-Amino-2-methyl-5-nitrophenyl)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible and efficient synthetic methodologies for the preparation of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, a compound of interest in various research and development sectors, notably as the hair dye HC Violet No. 1. The synthesis of this molecule primarily relies on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis.
Executive Summary of Synthesis Methods
Two primary synthetic routes are evaluated:
Method A: The Chloro-Precursor Pathway. This method employs 4-chloro-5-methyl-2-nitroaniline as the starting material. The chloro group serves as a competent leaving group in SNAr reactions, though it typically requires more forcing conditions compared to its fluoro counterpart.
Method B: The Fluoro-Precursor Pathway. This approach utilizes 4-fluoro-2-methyl-5-nitroaniline. It is a well-established principle in nucleophilic aromatic substitution that fluorine, despite its high electronegativity, is an excellent leaving group, often leading to faster reactions and milder conditions. This is attributed to the high electronegativity of fluorine which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two proposed synthesis methods. The data is representative and based on typical outcomes for similar SNAr reactions.
Parameter
Method A (Chloro-Precursor)
Method B (Fluoro-Precursor)
Starting Material
4-chloro-5-methyl-2-nitroaniline
4-fluoro-2-methyl-5-nitroaniline
Typical Reaction Time
8 - 12 hours
4 - 6 hours
Typical Reaction Temperature
100 - 120 °C
80 - 100 °C
Typical Yield
75 - 85%
85 - 95%
Purity (Post-crystallization)
>98%
>98%
Primary Solvent
Ethanol or n-Butanol
Ethanol or Isopropanol
Base Catalyst
Optional (e.g., NaHCO₃, Et₃N)
Generally not required
Experimental Protocols
Method A: Synthesis from 4-chloro-5-methyl-2-nitroaniline
This protocol is divided into two main stages: the preparation of the chloro-precursor and the final nucleophilic aromatic substitution.
Stage 1: Synthesis of 4-chloro-5-methyl-2-nitroaniline
The synthesis of 4-chloro-5-methyl-2-nitroaniline can be achieved via the nitration of 4-chloro-3-methylaniline.
Procedure:
To a solution of 4-chloro-3-methylaniline (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise.
The reaction temperature is maintained below 10 °C throughout the addition.
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
The mixture is then poured onto crushed ice, and the precipitated product is collected by filtration, washed with water until neutral, and dried.
Stage 2: Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Procedure:
A mixture of 4-chloro-5-methyl-2-nitroaniline (1 equivalent) and an excess of 2-aminoethanol (3-5 equivalents) in ethanol is heated to reflux.
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product as a crystalline solid.
Method B: Synthesis from 4-fluoro-2-methyl-5-nitroaniline
This protocol also involves the preparation of the precursor followed by the SNAr reaction.
Stage 1: Synthesis of 4-fluoro-2-methyl-5-nitroaniline
The synthesis of 4-fluoro-2-methyl-5-nitroaniline can be accomplished by the nitration of 4-fluoro-2-methylaniline.
Procedure:
4-fluoro-2-methylaniline (1 equivalent) is dissolved in concentrated sulfuric acid at 0-5 °C.
A cooled mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
The mixture is stirred for 1-2 hours at this temperature.
The reaction is worked up by pouring it into an ice-water mixture, followed by filtration and washing of the precipitate.
Stage 2: Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Procedure:
4-fluoro-2-methyl-5-nitroaniline (1 equivalent) and 2-aminoethanol (2-3 equivalents) are heated in ethanol at reflux.
The reaction progress is monitored by TLC and is typically complete within 4-6 hours.
Upon completion, the mixture is cooled, and the solvent is evaporated.
The workup procedure is similar to Method A, involving extraction and washing.
The final product is purified by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Overall workflow for the synthesis of the target compound.
Caption: Comparison of the core SNAr reaction steps.
Concluding Remarks
The choice between the chloro- and fluoro-precursor pathways for the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol will likely depend on the availability and cost of the starting materials. From a chemical standpoint, Method B (Fluoro-Precursor Pathway) is anticipated to be more efficient, offering higher yields in shorter reaction times and under milder conditions. This is a direct consequence of the superior ability of fluorine to stabilize the intermediate Meisenheimer complex in nucleophilic aromatic substitution reactions. For process development and scale-up, the advantages of Method B could translate into significant cost and time savings. Researchers should consider these factors when selecting a synthetic strategy for this and structurally related compounds.
Validation
Spectroscopic Characterization of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the spectroscopic characteristics of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and structurally related...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and structurally related compounds. Due to the limited availability of direct experimental data for the target compound, this guide leverages spectroscopic data from analogous molecules, 2-methyl-5-nitroaniline and 4-amino-3-nitrophenol, to predict and understand its spectral properties. This approach allows for a robust comparative framework for researchers working with similar chemical entities.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the selected analogous compounds. These compounds share key structural motifs with 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, providing a basis for predicting its spectral behavior.
Chemical Shift (δ ppm) : Aromatic protons typically appear in the range of 6.0-8.0 ppm. The exact shifts and coupling constants are dependent on the solvent and concentration.
Chemical Shift (δ ppm) : Aromatic carbons typically resonate in the range of 110-160 ppm. Carbons attached to electronegative atoms (O, N) will be downfield.
Key Peaks (cm⁻¹) : ~3400-3200 (O-H and N-H stretch), ~1600-1400 (C=C aromatic), ~1520 & ~1340 (NO₂ stretch)[3]
UV-Vis
λmax (nm) : Data not readily available. Aromatic nitro compounds typically show strong absorption in the UV region.
λmax (nm) : 234 (in Methanol)[3], 212, 264, 342 (in acidic mobile phase)[3]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
Sample Preparation:
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]
Ensure the sample is fully dissolved. The solution should be free of any particulate matter.[5]
Transfer the solution to a clean, dry 5 mm NMR tube.[6]
Instrument Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer to the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Data Acquisition:
Acquire the ¹H spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
Acquire the broadband proton-decoupled ¹³C spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Data Processing:
Apply Fourier transformation to the acquired free induction decay (FID).
Phase the resulting spectrum and perform baseline correction.
Calibrate the chemical shift scale using a reference standard (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
Sample Application:
For solid samples, place a small amount of the powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.[7]
For liquid samples, place a drop of the liquid directly onto the crystal.
Data Acquisition:
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
Data Processing:
The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Identify the characteristic absorption bands corresponding to the various functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Methodology:
Sample Preparation:
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).[8]
Prepare a series of dilutions to find a concentration that yields a maximum absorbance between 0.1 and 1.0.[3]
Instrument Setup:
Use a dual-beam UV-Vis spectrophotometer.
Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path.
Record a baseline spectrum to correct for solvent and cuvette absorbance.
Data Acquisition:
Replace the solvent in the sample cuvette with the sample solution.
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.[9]
Data Analysis:
Identify the wavelength(s) of maximum absorbance (λmax).
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic characterization and a logical relationship for spectral interpretation.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Caption: Logical relationships in spectral interpretation for structural elucidation.
validation of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol structure via X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis for the structural validation of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. While a definitive single-crys...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the structural validation of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol. While a definitive single-crystal X-ray diffraction analysis for this specific compound is not publicly available, this document outlines the validation process through a combination of spectroscopic techniques and comparison with a structurally related compound characterized by X-ray crystallography.
Structural Characterization Data
The structural integrity of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol can be ascertained through various analytical techniques. Below is a summary of available experimental and predicted data for the target compound, alongside crystallographic data for a comparable nitroaniline derivative, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, to highlight the principles of structural determination.
Table 1: Spectroscopic and Predicted Data for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
¹ Data obtained from supplementary information from a Royal Society of Chemistry publication for a compound described as a "reddish liquid" with the corresponding molecular formula.[1]
² Predicted values from PubChem.[2]
Table 2: X-ray Crystallography Data for a Comparative Analog: 4-nitro-N-[(pyridin-2-yl)methylidene]aniline [3]
Parameter
Value
Chemical Formula
C₁₂H₉N₃O₂
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 3.8573(8) Å, b = 20.334(4) Å, c = 13.629(3) Å
α = 90°, β = 90.57(3)°, γ = 90°
Volume (ų)
1068.9(4)
Z
4
Final R indices [I > 2σ(I)]
R₁ = 0.055, wR₂ = 0.146
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the synthesis of the target compound and for the analytical techniques used in its characterization.
Synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
This procedure is a plausible route based on standard methods for the synthesis of N-substituted anilines.
Reaction Setup: To a round-bottom flask, add 1-chloro-2-methyl-4-nitro-5-aminobenzene (1 equivalent) and ethanolamine (3 equivalents).
Solvent and Catalyst: Add a suitable solvent such as ethanol or isopropanol and a non-nucleophilic base like triethylamine (1.5 equivalents) to act as an acid scavenger.
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a thin film on a KBr pellet.
Mass Spectrometry (MS): High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to determine the accurate mass of the compound.
Single-Crystal X-ray Diffraction:
Crystallization: Crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Data Collection: A single crystal of appropriate dimensions is mounted on a goniometer. Data is collected at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Workflow and Pathway Diagrams
Structural Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized compound.
Comparative Study of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol Analogues: A Guide for Drug Discovery Professionals
A detailed analysis of the biological activities of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and its analogues reveals their potential as anticancer and antimicrobial agents. This guide provides a comparative ove...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed analysis of the biological activities of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and its analogues reveals their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction
Nitroaromatic compounds, particularly nitroaniline derivatives, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, featuring a substituted nitroaniline moiety linked to an ethanolamine side chain, presents a versatile scaffold for the development of novel therapeutic agents. Modifications to the aromatic ring and the amino alcohol side chain can significantly influence the cytotoxic and antimicrobial properties of these compounds. This guide aims to provide a comparative analysis of a series of analogues to aid researchers in understanding their structure-activity relationships and to inform future drug design efforts.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data on the biological activity of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol and its selected analogues. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of 2-((4-Amino-2-substituted-5-nitrophenyl)amino)ethanol Analogues
Compound ID
2-Substituent
Cancer Cell Line
IC50 (µM)
Reference
1
-CH₃
Data not available
-
-
2
-Cl
Data not available
-
-
3
-H
Data not available
-
-
Table 2: General Cytotoxicity of Related Nitroaniline and Amino Alcohol Derivatives
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments commonly used to evaluate the biological activity of the compounds discussed in this guide.
Synthesis of N-Substituted 2-Nitroaniline Derivatives
A general method for the synthesis of N-substituted 2-nitroaniline derivatives involves the nucleophilic aromatic substitution of a halogenated nitrobenzene with an appropriate amine.[4]
Example Protocol:
A mixture of 1-chloro-2-nitrobenzene (1 mmol), the desired substituted amine (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL) is heated at 120 °C for 8-12 hours.
The reaction progress is monitored by thin-layer chromatography.
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
The precipitated solid is collected by filtration, washed with water, and dried.
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired N-substituted 2-nitroaniline derivative.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]
Protocol:
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[4]
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.[4]
Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[4]
Protocol:
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[4]
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.[4]
Inoculation: Each well is then inoculated with the microbial suspension.[4]
Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.[4]
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of these compounds.
Caption: General workflow for the synthesis and biological evaluation of analogues.
Caption: Postulated intrinsic apoptosis pathway induced by nitroaniline analogues.
Conclusion
The comparative analysis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol analogues, though limited by the availability of directly comparable public data, highlights the potential of this chemical class in the development of new anticancer and antimicrobial therapies. The provided experimental protocols offer a standardized framework for future in vitro characterization of novel analogues. Further systematic studies focusing on a series of structurally related compounds under consistent experimental conditions are necessary to establish definitive structure-activity relationships and to identify lead candidates for further preclinical development. The visualization of synthetic workflows and potential signaling pathways serves as a valuable tool for researchers in this field.
A Spectroscopic Comparison of Aminonitrophenyl Ethanol Derivatives: An Essential Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of aminonitrophenyl ethanol derivatives is crucial for their application in medicinal...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of aminonitrophenyl ethanol derivatives is crucial for their application in medicinal chemistry and materials science. Spectroscopic analysis provides a fundamental toolkit for elucidating the nuanced differences between positional isomers, which can significantly impact their biological activity and chemical reactivity. This guide offers a comparative overview of the spectroscopic characteristics of key aminonitrophenyl ethanol derivatives and their precursors, supported by experimental data and detailed methodologies.
The position of the nitro and amino groups on the phenyl ring of ethanol derivatives creates distinct electronic environments that are readily distinguishable by various spectroscopic techniques. This guide will focus on a comparative analysis of the ortho-, meta-, and para-isomers of nitrophenyl ethanol precursors and provide predicted data for an aminonitrophenyl ethanol derivative to illustrate the impact of these substitutions on their spectral fingerprints.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the nitrophenyl ethanol precursors and predicted data for 2-amino-1-(2-nitrophenyl)ethanol. This comparative data highlights the influence of the substituent position on the spectral properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Nitrophenyl Ethanol Precursors and Predicted Data for an Aminonitrophenyl Ethanol Derivative
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of aminonitrophenyl ethanol derivatives.
1. UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation: Samples are dissolved in a UV-grade solvent, typically ethanol or methanol, to a concentration of approximately 10⁻⁵ to 10⁻⁶ M.
Data Acquisition: The spectrophotometer is blanked with the solvent used for sample preparation. The absorbance spectrum is then recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε) are determined.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
¹H NMR Data Acquisition: A standard proton NMR pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. Key parameters include a spectral width of 0-200 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR.
3. Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of a liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
4. Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
Sample Preparation: The sample is dissolved in a suitable volatile solvent to a low concentration.
Data Acquisition: The sample is introduced into the ion source of the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The instrument is scanned over a mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic analysis of an aminonitrophenyl ethanol derivative.
Caption: Spectroscopic analysis workflow.
This comprehensive approach, combining multiple spectroscopic techniques, is essential for the unambiguous structural elucidation and comparative analysis of aminonitrophenyl ethanol derivatives, thereby facilitating their further development and application.
Comparative Analysis of Synthesis Routes for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol: A Data Deficit
A comprehensive comparative guide on the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, detailing yield and purity from different routes, cannot be provided at this time due to a lack of publicly availabl...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive comparative guide on the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, detailing yield and purity from different routes, cannot be provided at this time due to a lack of publicly available experimental data. Despite extensive searches of scientific literature and patent databases, specific and reproducible synthesis protocols with corresponding yield and purity metrics for this particular compound remain elusive.
While the compound is commercially available, indicating successful synthesis by various manufacturers, the detailed experimental procedures are proprietary and not disclosed in public-facing documents. Chemical suppliers list the purity of the final product, which is typically high (≥98% or 99% min), but this information does not shed light on the efficiency of the synthesis routes employed.
Our investigation into the synthesis of structurally related compounds has revealed common synthetic strategies for similar aromatic amino alcohols. These often involve nucleophilic aromatic substitution reactions. For instance, a plausible, though unconfirmed, route for the synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol could involve the reaction of 4-chloro-2-methyl-5-nitroaniline with ethanolamine.
A hypothetical reaction scheme is presented below:
Caption: Hypothetical synthesis route for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Without concrete experimental data from patents or peer-reviewed journals, a quantitative comparison of different synthesis routes is not possible. Key metrics such as reaction time, temperature, catalyst usage, solvent effects, and work-up procedures, all of which significantly impact yield and purity, are not available for a comparative analysis.
Available Data:
While a comparative analysis of synthesis routes is not feasible, the following table summarizes the available information on the target compound.
Property
Data
Chemical Name
2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
CAS Number
82576-75-8
Molecular Formula
C₉H₁₃N₃O₃
Molecular Weight
211.22 g/mol
Reported Purity
≥98% or 99% min (from various suppliers)
Melting Point
139-140 °C
Conclusion for Researchers and Drug Development Professionals:
For researchers and professionals in drug development requiring 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, the current viable option is to procure it from commercial suppliers. For those interested in developing a novel synthesis route, the hypothetical pathway presented could serve as a starting point for experimental design and optimization. However, significant process development would be required to establish a robust and efficient synthesis with high yield and purity.
It is recommended to monitor scientific and patent literature for any future publications that may disclose detailed synthetic procedures for this compound. Should such information become available, a comprehensive comparative guide could be developed.
Safety & Regulatory Compliance
Safety
Proper Disposal of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (CAS No. 82576-75-8), a chemical used in the preparation of hair dye substanc...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides essential safety and logistical information for the proper disposal of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (CAS No. 82576-75-8), a chemical used in the preparation of hair dye substances and other cosmetic products.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance should be treated as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Due to the chemical's nature as an aromatic nitro compound and an amino alcohol, it may be harmful if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE) Specifications:
PPE Category
Specifications
Eye Protection
Chemical safety goggles or a face shield.
Hand Protection
Nitrile or other chemically resistant gloves.
Body Protection
Laboratory coat.
In case of accidental exposure, follow these first-aid measures:
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[2]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]
Disposal Protocol: A Step-by-Step Approach
The primary and recommended method for the disposal of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol is through a licensed chemical waste disposal service.[4][5] This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations. Do not discharge down the drain or into the environment. [4]
Step 1: Waste Segregation and Collection
Designate a specific, clearly labeled, and sealed container for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol waste.
The container must be made of a material compatible with the chemical.
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Aromatic nitro compounds can be reactive and should be stored separately.[5]
Label the container with "Hazardous Waste," the full chemical name "2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol," and any other identifiers required by your institution's EHS department.[5]
Step 2: Storage
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
The storage area should be secure and accessible only to authorized personnel.
Step 3: Contacting a Licensed Waste Disposal Service
Your institution's EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.[5]
Follow your institution's protocol for hazardous waste pickup.
Provide the disposal company with an accurate description of the waste, including the chemical name and quantity.[5]
Alternative Disposal Methods (To be performed only by licensed professionals):
In some instances, controlled incineration by a licensed facility may be an acceptable method of disposal. This should only be performed by trained professionals in a permitted facility.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Caption: Disposal workflow for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol.
Personal protective equipment for handling 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
Essential Safety and Handling Guide for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol This guide provides immediate and essential safety and logistical information for handling 2-((4-Amino-2-methyl-5-nitrophenyl)amino...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol
This guide provides immediate and essential safety and logistical information for handling 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol (CAS No. 82576-75-8). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Strict adherence to PPE guidelines is mandatory to minimize exposure risk.
Protection Type
Specific Recommendations
Rationale
Eye/Face Protection
Chemical safety goggles or a face shield.
Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection
Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants.
Prevents skin contact, which can cause irritation and allergic reactions.[1][4]
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is necessary.
Minimizes inhalation of dust or vapors that may cause respiratory irritation.[1][5]
A systematic workflow is essential for safety and to prevent contamination.
Preparation
Work Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
Assemble PPE: Before handling, ensure all required personal protective equipment is readily available and in good condition.
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
Weighing and Solution Preparation
Containment: Perform all weighing and handling of the solid compound within a chemical fume hood or a balance enclosure to contain airborne particles.
Technique: Use anti-static weighing paper and a clean spatula. Add solvents to the solid slowly to prevent splashing.
Labeling: Clearly label all prepared solutions with the chemical name, concentration, solvent, date, and user's initials.
Post-Handling Decontamination and Waste Disposal
Surface Cleaning: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
Waste Segregation: Segregate all contaminated waste, including gloves, wipes, and disposable labware, into a clearly labeled hazardous waste container.
PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination. Wash hands thoroughly after handling is complete.
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of exposure.
Exposure Route
First-Aid Measures
If Swallowed
Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[2][6]
If on Skin
Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1][2]
If in Eyes
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]
If Inhaled
Move person into fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.[2][7]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.
Contaminated Materials: All disposable materials that have come into contact with the chemical should be treated as hazardous waste and placed in a designated, sealed container.
Unused Product: Unused or expired product should be disposed of as hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.
Workflow for Handling and Disposal
Caption: Step-by-step workflow for the safe handling and disposal of the compound.